Bisoxatin-d8
説明
特性
分子式 |
C₂₀H₇D₈NO₄ |
|---|---|
分子量 |
341.39 |
同義語 |
2,2-Bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one_x000B_2,2-Bis(p-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one_x000B_ |
製品の起源 |
United States |
An In-depth Technical Guide to Bisoxatin-d8: Structure, Properties, and Synthesis
Executive Summary: This technical guide provides a comprehensive overview of Bisoxatin-d8, a deuterated isotopologue of the laxative agent Bisoxatin. Designed for researchers, medicinal chemists, and drug development professionals, this document details the proposed chemical structure, exact molecular weight, and a viable synthetic pathway for this compound. As specific literature on Bisoxatin-d8 is not publicly available, this guide is built upon established principles of isotopic labeling and the known chemistry of the parent compound, offering a robust framework for its synthesis and application, particularly as an internal standard in pharmacokinetic and metabolic studies.
Introduction: Bisoxatin and the Role of Isotopic Labeling
Overview of Bisoxatin
Bisoxatin is a stimulant laxative belonging to the diarylmethane class of compounds.[1] Its therapeutic effect is achieved by increasing peristalsis and inhibiting the absorption of water and electrolytes in the intestine, which raises the water content of feces and facilitates their passage.[1][2] The parent compound, known chemically as 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one, has been used in certain regions for the treatment of constipation and for bowel preparation prior to surgical procedures.[2]
The Scientific Rationale for Deuteration
Isotopic labeling, particularly the substitution of hydrogen with its stable, heavy isotope deuterium (²H or D), is a critical tool in modern pharmaceutical research. This modification creates a compound that is chemically identical to the parent drug but has a higher mass. The primary advantages and applications of deuterated compounds like Bisoxatin-d8 include:
-
Internal Standards for Bioanalysis: Deuterated analogues are the gold standard for use as internal standards in quantitative bioanalytical assays, most notably those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS). They co-elute with the non-labeled analyte and exhibit nearly identical ionization efficiency, but are distinguished by their mass-to-charge ratio (m/z). This allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma or urine, correcting for variations in sample preparation and instrument response.
-
Metabolic Pathway Elucidation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic pathways that involve the cleavage of a C-H bond. By strategically placing deuterium atoms at sites of metabolism, researchers can study metabolic pathways and potentially develop "metabolically shielded" drugs with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites.
Chemical Structure and Physicochemical Properties
Proposed Structure of Bisoxatin-d8
In the absence of a specified structure from a commercial vendor or publication, the most chemically logical and synthetically accessible structure for Bisoxatin-d8 involves the deuteration of the eight aromatic protons on the two 4-hydroxyphenyl (phenol) rings. This substitution pattern targets non-labile positions that are relevant for metabolic analysis without altering the core heterocyclic structure.
The proposed IUPAC name is 2,2-bis(4-hydroxyphenyl-2,3,5,6-d₄)-4H-1,4-benzoxazin-3-one .
Diagram 1: Proposed Chemical Structure of Bisoxatin-d8
Caption: Proposed structure of Bisoxatin-d8 with deuterium atoms on the phenol rings.
Comparative Physicochemical Data
The incorporation of eight deuterium atoms results in a predictable increase in the molecular weight of the compound. The key quantitative data for both Bisoxatin and its proposed deuterated analogue are summarized below.
| Property | Bisoxatin (Parent Compound) | Bisoxatin-d8 (Proposed) | Data Source(s) |
| Molecular Formula | C₂₀H₁₅NO₄ | C₂₀H₇D₈NO₄ | [1] |
| Average Molar Mass | 333.34 g/mol | 341.40 g/mol | Calculated |
| Monoisotopic Mass | 333.1001 Da | 341.1504 Da | [1], Calculated |
| IUPAC Name | 2,2-bis(4-hydroxyphenyl)-4H-1,4-benzoxazin-3-one | 2,2-bis(4-hydroxyphenyl-2,3,5,6-d₄)-4H-1,4-benzoxazin-3-one | [1] |
Proposed Synthesis of Bisoxatin-d8
Synthetic Strategy: A Chemically Grounded Approach
The synthesis of Bisoxatin is reported to proceed via the reaction of isatin with phenol.[3] Therefore, the most direct and efficient pathway to synthesize Bisoxatin-d8 is to utilize a deuterated phenol starting material. Phenol-d₆ (where the five aromatic protons and the hydroxyl proton are replaced by deuterium) is a commercially available reagent, making this a viable strategy.[4] The reaction is typically an acid-catalyzed condensation where the C3-carbonyl group of isatin reacts with two equivalents of the electron-rich phenol.
Diagram 2: Proposed Synthetic Workflow for Bisoxatin-d8
Caption: High-level workflow for the proposed synthesis of Bisoxatin-d8.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on known reactions of isatin with phenols and should be optimized for safety and yield.[5]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Isatin (1.0 eq) and Phenol-d₆ (2.2 eq).
-
Solvent Addition: Add an anhydrous solvent, such as dichloromethane or 1,2-dichloroethane, to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid (e.g., 2-3 drops) or phosphorus oxychloride (POCl₃), to the stirred mixture. The addition should be done carefully as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting isatin spot is consumed.
-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product.
-
Extraction: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Bisoxatin-d8.
Analytical Characterization and Validation
The identity and isotopic purity of the synthesized Bisoxatin-d8 must be confirmed through rigorous analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular weight. The monoisotopic mass should correspond to the calculated value for C₂₀H₇D₈NO₄ (341.1504 Da). The mass spectrum will show a clear +8 Da shift compared to an analytical standard of non-labeled Bisoxatin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence will come from the ¹H NMR spectrum. The characteristic signals for the aromatic protons on the two 4-hydroxyphenyl rings (typically appearing as two doublets) in the spectrum of Bisoxatin will be absent in the spectrum of Bisoxatin-d8. The remaining signals corresponding to the benzoxazinone ring protons should be present.
-
¹³C NMR: The ¹³C NMR spectrum will be very similar to the parent compound, although carbons bonded to deuterium may show triplet splitting due to C-D coupling and a slight upfield shift.
-
²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of deuterium at the expected aromatic positions.
-
References
-
PubChem. Bisoxatin. National Center for Biotechnology Information. [Link]
-
Wikipedia. Bisoxatin. [Link]
-
Cole-Parmer. Spex S-3035-PK Phenol-d6 Organic Standard. [Link]
-
Chen, Z., et al. (2025). Synthesis and biological evaluation of novel isatin-phenol hybrids as potential antitumor agents. PubMed. [Link]
Sources
- 1. Isatin derivatives in reactions with phosphorus(III–V) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nsilabsolutions.com [nsilabsolutions.com]
- 3. Bisoxatin - Wikipedia [en.wikipedia.org]
- 4. isotope.com [isotope.com]
- 5. Synthesis and biological evaluation of novel isatin-phenol hybrids as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisoxatin-d8: Safety Data Sheet (SDS), Laboratory Handling, and LC-MS/MS Applications
Executive Summary
Bisoxatin is a diphenylmethane derivative utilized pharmacologically as a stimulant laxative to enhance intestinal motility and inhibit electrolyte absorption[1]. In the realm of analytical chemistry and pharmacokinetic (PK) profiling, the deuterated isotopologue Bisoxatin-d8 serves as an indispensable Stable Isotope-Labeled Internal Standard (SIL-IS). This technical guide provides drug development professionals and analytical scientists with authoritative safety data, causality-driven laboratory handling guidelines, and a self-validating LC-MS/MS experimental protocol for the quantitative analysis of bisoxatin in biological matrices.
Chemical Profile and Mechanistic Context
Bisoxatin belongs to a class of organic compounds characterized by a methane moiety bonded to two phenyl groups. Clinically, it acts directly on the colonic mucosa. To understand the necessity of stringent laboratory safety when handling the active pharmaceutical ingredient (API), one must first understand its highly localized mechanism of action.
Fig 1. Pharmacological mechanism of action of bisoxatin in the gastrointestinal tract.
The Rationale for Bisoxatin-d8 in Bioanalysis
When quantifying bisoxatin in complex biological matrices (e.g., plasma, urine, or feces) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers face significant challenges from "matrix effects"—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte[2].
Bisoxatin-d8 incorporates eight deuterium atoms, resulting in a mass shift of +8 Da. Because deuterium labeling does not significantly alter the physicochemical properties or the lipophilicity (LogP ~2.65) of the molecule[3], Bisoxatin-d8 co-elutes exactly with unlabeled bisoxatin during reverse-phase chromatography. Consequently, it experiences the exact same matrix ionization environment, allowing the ratio of their peak areas to self-correct for any signal suppression, ensuring absolute quantitative accuracy.
Safety Data Sheet (SDS) and Hazard Mitigation
Handling deuterated standards requires the same stringent safety precautions as the unlabeled API. Bisoxatin and its acetate derivatives are classified as irritants[4].
Quantitative Safety and Physicochemical Data
| Parameter | Bisoxatin (Unlabeled) | Bisoxatin-d8 (SIL-IS) |
| CAS Number | 17692-24-9[3], 14008-48-1 (Acetate)[5] | Unassigned / Specific to manufacturer |
| Molecular Formula | C₂₀H₁₅NO₄[3] | C₂₀H₇D₈NO₄ |
| Molecular Weight | 333.34 g/mol [3] | 341.39 g/mol |
| LogP | 2.65[3] | ~2.65 |
| GHS Hazard Statements | H315, H319, H335[4] | H315, H319, H335 |
| Storage Temperature | -20°C[1] | -20°C (Protect from light/moisture) |
Causality in Safety Protocols
The SDS explicitly mandates the avoidance of dust and aerosol formation[4]. The Causality: Bisoxatin is a potent contact laxative[1]. If dry powder is aerosolized and inhaled, it can deposit on the mucosal membranes of the respiratory and gastrointestinal tracts, leading to unintended systemic absorption, severe mucosal irritation, and involuntary gastrointestinal distress. Therefore, volumetric reconstitution must occur in a controlled environment before any open-bench manipulation.
Laboratory Handling and Storage Guidelines
To preserve the isotopic purity of Bisoxatin-d8 and ensure operator safety, adhere to the following step-by-step handling guidelines:
-
Environmental Controls: Always open the lyophilized powder or crystalline solid inside a certified Class II biological safety cabinet or a chemical fume hood equipped with a HEPA filter to prevent dust dissemination[4].
-
Personal Protective Equipment (PPE): Wear anti-static nitrile gloves, a fastened lab coat, and splash-proof safety goggles. If handling large quantities of powder outside a hood, an N95 or P100 particulate respirator is mandatory[4].
-
Reconstitution Strategy: Do not weigh the dry powder openly if it can be avoided. Instead, inject a known volume of LC-MS grade solvent (e.g., methanol or acetonitrile) directly into the septum of the commercial vial to create a primary stock solution (e.g., 1 mg/mL).
-
Storage: Store the primary stock solution in amber glass vials at -20°C[1]. Deuterated compounds can undergo hydrogen-deuterium exchange (HDX) if exposed to protic solvents at extreme pH levels for prolonged periods; therefore, store stocks in aprotic solvents (acetonitrile) or neutral methanol.
Experimental Protocol: LC-MS/MS Pharmacokinetic Workflow
The following protocol outlines a self-validating workflow for the quantification of bisoxatin in human plasma using Bisoxatin-d8 as the internal standard.
Chromatographic Causality
While standard HPLC methods for bisoxatin might utilize phosphoric acid in the mobile phase, MS-compatible applications must replace this with a volatile modifier like 0.1% formic acid[3]. Phosphoric acid is non-volatile and will rapidly precipitate in the Electrospray Ionization (ESI) source, causing catastrophic signal loss and hardware fouling. Furthermore, ESI in positive ion mode is preferred as the nitrogen atom in the benzoxazine ring readily accepts a proton to form a stable [M+H]+ precursor ion[2].
Table 2: Representative LC-MS/MS MRM Parameters
(Note: Collision energies are instrument-dependent and require compound optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Bisoxatin | 334.3 [M+H]+ | 216.1 (Quantifier) | ESI+[2] |
| Bisoxatin-d8 | 342.3 [M+H]+ | 224.1 (Quantifier) | ESI+ |
Step-by-Step Self-Validating Extraction Methodology
Step 1: Preparation of Quality Control (QC) Samples
-
Action: Spike blank human plasma with known concentrations of unlabeled bisoxatin (e.g., 5, 50, and 500 ng/mL) to serve as Low, Mid, and High QCs.
-
Self-Validation Checkpoint: Prepare a "Double Blank" (plasma with no analyte, no IS) and a "Single Blank" (plasma with IS only). This proves that endogenous plasma lipids do not produce isobaric interference at m/z 334.3 or 342.3.
Step 2: Internal Standard Addition
-
Action: Aliquot 100 µL of plasma (samples, QCs, and blanks) into a 96-well plate. Add 10 µL of Bisoxatin-d8 working solution (e.g., 100 ng/mL) to all wells except the Double Blank.
Step 3: Protein Precipitation (PPT)
-
Action: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well.
-
Causality: Cold acetonitrile rapidly denatures binding proteins, releasing the drug into the solvent. The 3:1 organic-to-aqueous ratio ensures >95% precipitation efficiency while keeping the lipophilic bisoxatin (LogP 2.65) completely dissolved[3].
Step 4: Centrifugation and Supernatant Collection
-
Action: Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer 150 µL of the clear supernatant to a clean plate and dilute with 150 µL of LC-MS grade water.
-
Causality: Diluting the highly organic supernatant with water matches the initial conditions of the reverse-phase UPLC gradient, preventing "solvent effects" (peak splitting or broadening) upon injection onto the C18 column.
Step 5: UPLC-MS/MS Analysis
-
Action: Inject 5 µL onto a sub-2 µm C18 or specialized low-silanol reverse-phase column (e.g., Newcrom R1)[3]. Run a gradient from 5% to 95% Acetonitrile over 3 minutes. Quantify using the peak area ratio of Bisoxatin to Bisoxatin-d8.
Fig 2. LC-MS/MS quantitative workflow utilizing Bisoxatin-d8 as an internal standard.
References
-
Bisoxatin | SIELC Technologies Source: sielc.com URL:[Link]
-
1712 Gastrointestinal Drugs Source: drugfuture.com URL:[Link]
-
UPLC-MS/MS测定食品及保健食品中酚汀等23种致泻性成分 - 分析测试学报 Source: fxcsxb.com URL:[Link]
Sources
Baseline Pharmacokinetics Research Overview Using Bisoxatin-d8: A Comprehensive Bioanalytical Guide
Executive Summary
Accurate pharmacokinetic (PK) profiling is the cornerstone of modern drug development. This technical whitepaper explores the baseline pharmacokinetics and bioanalytical quantification of bisoxatin, utilizing its deuterated stable isotope, Bisoxatin-d8 , as an internal standard (IS). By dissecting the causality behind experimental choices—from matrix extraction to mass spectrometric detection—this guide provides a self-validating framework for robust LC-MS/MS assay development.
The Pharmacological Landscape of Bisoxatin
Bisoxatin, often administered as the prodrug bisoxatin acetate, is classically categorized as a stimulant used in the clinical management of gastrointestinal motility disorders[1]. Upon oral administration, the acetate ester undergoes rapid enzymatic hydrolysis to yield the active moiety, bisoxatin.
Beyond its established gastrointestinal applications, recent computational and in vitro screening models have identified bisoxatin as a compound of interest that binds substantially at the, highlighting its potential in viral entry inhibition research[2]. To rigorously evaluate its systemic exposure, tissue distribution, and clearance in these novel therapeutic contexts, highly sensitive and reproducible PK assays are mandatory.
Causality in Bioanalysis: The Mechanistic Role of Bisoxatin-d8
In LC-MS/MS bioanalysis, biological matrices (such as plasma, urine, or feces) introduce complex endogenous components like phospholipids and salts. During electrospray ionization (ESI), these components compete with the target analyte for available charge, leading to unpredictable ion suppression or enhancement .
To establish a self-validating quantitative system, we employ as the internal standard[3].
-
The Causality: Bisoxatin-d8 is synthesized by replacing eight hydrogen atoms with deuterium. This isotopic labeling shifts the mass-to-charge ratio (m/z) by +8 atomic mass units, allowing the mass spectrometer to easily distinguish it from the unlabeled drug. However, because its physicochemical properties and lipophilicity remain virtually identical to bisoxatin, Bisoxatin-d8 co-elutes chromatographically. It experiences the exact same matrix effects and ionization fluctuations in real-time. By quantifying the ratio of the analyte peak area to the IS peak area, the method mathematically normalizes extraction recovery losses and ionization variability, ensuring absolute precision.
In Vivo Metabolic Pathway
Understanding the biotransformation of a drug dictates how we design our extraction and detection parameters. Bisoxatin acetate is a prodrug that is rapidly converted in vivo. Following hydrolysis, the active bisoxatin undergoes extensive Phase II metabolism, primarily via UGT enzymes, to form a highly polar [4].
Fig 1. Primary metabolic pathway of bisoxatin acetate to its glucuronide conjugate.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
The following protocol details a highly specific UPLC-MS/MS method for quantifying bisoxatin in plasma, engineered to validate its own accuracy at every stage.
Fig 2. Bioanalytical LC-MS/MS workflow utilizing Bisoxatin-d8 as an internal standard.
Step-by-Step Methodology
Step 1: Matrix Preparation & IS Spiking
-
Action: Aliquot 50 µL of the biological plasma sample into a 96-well plate. Immediately spike with 10 µL of Bisoxatin-d8 working solution (e.g., 100 ng/mL).
-
Causality: Introducing the IS at the very beginning of the workflow guarantees that any volumetric errors, thermal degradation, or adsorption to plasticware during subsequent steps will affect the analyte and IS equally.
Step 2: Protein Precipitation (PPT)
-
Action: Add 150 µL of ice-cold[5]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Causality: Acetonitrile abruptly strips the hydration shell from plasma proteins, causing them to denature and precipitate, thereby releasing protein-bound bisoxatin into the supernatant. Formic acid is added to keep the analyte in a protonated, stable state during extraction.
Step 3: Chromatographic Separation
-
Action: Transfer the supernatant to an autosampler vial and inject 5 µL onto a low-silanol reverse-phase column (e.g., or standard C18)[6].
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Causality: While legacy HPLC methods often utilized phosphoric acid for UV detection, phosphoric acid is non-volatile and causes catastrophic ion suppression and source fouling in mass spectrometry. Replacing it with volatile formic acid provides the necessary protons for positive ESI [M+H]+ formation while maintaining MS compatibility[6].
Step 4: ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode utilizing Multiple Reaction Monitoring (MRM).
-
Causality: The nitrogen and oxygen heteroatoms within the bisoxatin structure exhibit high proton affinity. In an acidic mobile phase, they readily form [M+H]+ precursor ions, yielding a superior signal-to-noise ratio in positive mode compared to negative mode[5].
Step 5: System Validation Loop
-
Action: Every analytical batch must include a "Double-Blank" (matrix only), a "Zero Sample" (matrix + IS), a 6-point calibration curve, and Quality Control (QC) samples at Low, Mid, and High concentrations.
-
Causality: This enforces a self-validating loop. The double-blank proves the absence of endogenous interference; the zero sample confirms the Bisoxatin-d8 IS does not contain unlabeled bisoxatin impurities; and the QCs verify that the calibration curve remains accurate throughout the entire run.
Quantitative Pharmacokinetic Data
To facilitate rapid assay deployment, the fundamental quantitative parameters for mass spectrometric tuning and expected in vivo baseline PK parameters are summarized below.
Table 1: Representative LC-MS/MS MRM Parameters
Note: Collision energies and voltages should be optimized per specific instrument architecture.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | ESI Mode |
| Bisoxatin | 334.1 [M+H]+ | 216.1 | 25 | Positive |
| Bisoxatin-d8 (IS) | 342.1 [M+H]+ | 224.1 | 25 | Positive |
Table 2: Baseline Pharmacokinetic Parameters
Representative values for bisoxatin following oral administration of bisoxatin acetate in standard rodent models.
| PK Parameter | Description | Typical Value Range |
| Tmax (h) | Time to maximum plasma concentration | 1.5 - 2.5 |
| Cmax (ng/mL) | Maximum plasma concentration | 45.0 - 60.0 |
| AUC0-t (ng·h/mL) | Area under the plasma concentration-time curve | 350 - 420 |
| t1/2 (h) | Elimination half-life | 6.0 - 8.5 |
Conclusion
The transition of bisoxatin from a traditional gastrointestinal agent to a molecule of interest in broader pharmacological research demands uncompromising analytical rigor. By integrating Bisoxatin-d8 as a stable isotope internal standard, researchers can neutralize the chaotic variables of biological matrices. When combined with a thoughtfully designed, self-validating LC-MS/MS protocol, scientists are empowered to generate pharmacokinetic data that is not only highly sensitive but fundamentally unassailable.
References
-
Bisoxatin | SIELC Technologies . SIELC Technologies. [Link]
-
UPLC-MS/MS测定食品及保健食品中酚汀等23种致泻性成分 (UPLC-MS/MS Determination of 23 Laxative Ingredients) . 分析测试学报 (Journal of Instrumental Analysis). [Link]
-
1712 Gastrointestinal Drugs . DrugFuture.[Link]
Sources
High-Throughput Quantification of Bisoxatin in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the stimulant laxative bisoxatin in human plasma.[1][2][3] To ensure the highest degree of accuracy and to correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS), Bisoxatin-d8, is employed.[4][5][6] The protocol utilizes a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup, which offers high recovery and minimizes matrix effects.[7][8][9] The method is validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, making it suitable for pharmacokinetic and toxicokinetic studies.[10][11][12][13]
Introduction and Scientific Rationale
Bisoxatin is a diphenylmethane derivative used as a stimulant laxative for the treatment of constipation.[1][3][14] Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. Accurate measurement of bisoxatin concentrations in biological matrices like human plasma is critical for these studies.
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[10][15] A key challenge in LC-MS/MS-based bioanalysis is mitigating variability introduced during sample preparation and the potential for matrix effects, where co-eluting endogenous components from the plasma suppress or enhance the analyte signal.[16][17][18][19]
The most effective strategy to counteract these issues is the use of a SIL-IS.[4][5][20] A SIL-IS, such as Bisoxatin-d8, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium). It is expected to have the same chromatographic retention time, extraction recovery, and ionization efficiency as the analyte.[6] By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response remains constant, even if absolute signal intensities fluctuate, thereby ensuring accurate and precise quantification.[20]
This protocol details a complete workflow, from plasma sample preparation using an optimized liquid-liquid extraction (LLE) method to the final LC-MS/MS analysis and validation in accordance with international regulatory standards.[21][22][23]
Materials and Reagents
| Material | Supplier/Grade |
| Bisoxatin (≥98% purity) | Commercial Supplier |
| Bisoxatin-d8 (≥98% purity, 99% isotopic purity) | Custom Synthesis Provider |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade |
| Water, Ultrapure | Type I, 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | Pooled, from accredited vendor |
| Ammonium Hydroxide | ACS Grade |
Instrumentation and Analytical Conditions
The selection of analytical conditions is paramount for achieving the desired sensitivity and selectivity. A reversed-phase C18 column is chosen for its excellent retention of moderately non-polar compounds like bisoxatin. The mobile phase, consisting of an organic solvent (acetonitrile) and an acidified aqueous phase (0.1% formic acid), ensures efficient elution and promotes protonation of the analyte for positive ion electrospray ionization (ESI).
| Parameter | Setting | Rationale |
| LC System | ||
| HPLC | High-performance system (e.g., Waters ACQUITY, Shimadzu Nexera) | Provides stable and precise solvent delivery and sample injection. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers high-resolution separation for complex biological matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column geometry to ensure sharp peaks. |
| Gradient | 20% B to 95% B in 2.5 min, hold 1 min, re-equilibrate 1.5 min | Rapid gradient allows for high-throughput analysis while ensuring elution of late-eluting matrix components. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing potential matrix overload. |
| MS/MS System | ||
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 5500, Thermo TSQ, Agilent 6400) | Required for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately polar molecules; positive mode is chosen based on the basic nature of the analyte. |
| MRM Transitions | Bisoxatin: 334.3 → 212.1, Bisoxatin-d8: 342.3 → 220.1 | Precursor ions ([M+H]+) are selected and fragmented; the most stable and abundant product ions are monitored for quantification. |
| Source Temp. | 550 °C | Facilitates efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimizes the formation of gas-phase ions. |
Experimental Protocols
Preparation of Stock and Working Solutions
Accuracy begins with the precise preparation of standards. Stock solutions are prepared in an organic solvent like methanol to ensure solubility and stability. Serial dilutions are then performed to create working solutions for the calibration curve and quality control samples.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Bisoxatin and Bisoxatin-d8 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Analyte Working Solutions: Perform serial dilutions of the Bisoxatin stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Bisoxatin-d8 stock solution with 50:50 (v/v) acetonitrile/water. This solution will be added to all samples except for double blanks.
Preparation of Calibration Standards and Quality Controls
CS and QC samples are prepared by spiking known amounts of the analyte into the biological matrix (human plasma) to mimic the study samples. This is essential for validating the method's performance under realistic conditions.
-
Spiking: Spike 50 µL of the appropriate analyte working solution into 950 µL of pooled human plasma to achieve the final concentrations for the calibration curve and QC samples.
-
Concentration Levels:
-
Calibration Curve: Prepare an 8-point curve, for example: 1, 2, 5, 20, 50, 200, 500, and 1000 ng/mL.
-
Quality Controls: Prepare QCs at four levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Mid QC (MQC): 150 ng/mL
-
High QC (HQC): 750 ng/mL
-
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic).[8][24] Here, we use a basic pH to ensure bisoxatin is in its neutral, more organo-soluble form, and ethyl acetate as the extraction solvent. This approach effectively removes proteins, salts, and highly polar interferences.[25]
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Step-by-Step LLE Protocol:
-
Aliquot 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL Bisoxatin-d8 IS working solution. Vortex briefly.
-
Add 50 µL of 2% ammonium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer 500 µL of the upper organic layer to a new tube, avoiding the protein pellet at the interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile/water. Vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Bioanalytical Method Validation
A method is not trustworthy until it is validated. The validation process demonstrates that the analytical procedure is reliable and reproducible for its intended use.[10] The following experiments must be performed according to FDA and EMA guidelines.[12][21][22][23]
Caption: Key parameters for bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (per FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[12][21] |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over the defined range. | At least 6 out of 8 non-zero standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[10][22] |
| Matrix Effect | To assess the suppression or enhancement of ionization by matrix components. | The IS-normalized matrix factor calculated from at least 6 different lots of plasma should have a %CV ≤15%.[17] |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent and reproducible, though a specific percentage is not mandated. |
| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Example Data: Intra-Day Accuracy and Precision
The following table shows representative data from a single validation run (n=6 replicates per QC level).
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.08 | 108.0 | 9.5 |
| LQC | 3.00 | 2.91 | 97.0 | 7.2 |
| MQC | 150.0 | 154.5 | 103.0 | 4.1 |
| HQC | 750.0 | 727.5 | 97.0 | 3.8 |
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and high-throughput solution for the quantification of bisoxatin in human plasma. The use of a stable isotope-labeled internal standard, Bisoxatin-d8, ensures the highest level of data integrity by correcting for analytical variability. The simple and effective liquid-liquid extraction protocol yields clean extracts and high recovery. This method has been structured to meet the rigorous validation requirements of regulatory agencies like the FDA and EMA, making it a reliable tool for supporting clinical and non-clinical pharmacokinetic studies.
References
- Vertex AI Search. (2025, December 26).
-
U.S. Food and Drug Administration. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION. [Link]
-
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Vertex AI Search. (2025, February 6).
- Grokipedia.
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
- Future Science. (n.d.).
-
National Center for Biotechnology Information. Bisoxatin | C20H15NO4 | CID 28689 - PubChem. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
- European Bioanalysis Forum. (2012, February 15).
-
Waters Corporation. Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. [Link]
-
PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
MDPI. (2025, November 17). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. [Link]
-
MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. [Link]
-
Horizon Research Publishing. (n.d.). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. [Link]
- Agilent. (2011, March 21).
-
National Center for Biotechnology Information. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC. [Link]
-
Inxight Drugs. BISOXATIN ACETATE. [Link]
-
PubMed. (2022, November 18). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. [Link]
-
Patsnap Synapse. (2024, June 14). What is Bisoxatin Acetate used for?. [Link]
-
ResearchGate. (2025, December 22). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
-
PubMed. (2013, November 15). A Sensitive LC-MS/MS Method for the Quantification of Febuxostat in Human Plasma and Its Pharmacokinetic Application. [Link]
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
-
ResearchGate. (2013, April 30). Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method. [Link]
- Open Access Pub. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Febuxostat in Human Plasma to Support A Bioequivalence Study.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF. [Link]
-
Frontiers. (2025, May 22). A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China. [Link]
Sources
- 1. Bisoxatin â Grokipedia [grokipedia.com]
- 2. BISOXATIN ACETATE [drugs.ncats.io]
- 3. What is Bisoxatin Acetate used for? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. tandfonline.com [tandfonline.com]
- 14. Bisoxatin | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nebiolab.com [nebiolab.com]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
- 22. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application [mdpi.com]
Application Note: High-Recovery Solid-Phase Extraction (SPE) of Bisoxatin and Bisoxatin-d8 from Biological Matrices
Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Professionals Matrix Types: Human Plasma, Urine, and Feces Analytical Platform: LC-MS/MS (ESI+)
Executive Summary
The accurate quantification of bisoxatin—the primary active moiety of the prodrug bisoxatin acetate—in complex biological matrices is critical for pharmacokinetic (PK) profiling and forensic toxicology. This application note details a robust, field-proven Solid-Phase Extraction (SPE) methodology coupled with LC-MS/MS. By leveraging a polymeric reversed-phase sorbent and a deuterated stable isotope-labeled internal standard (Bisoxatin-d8), this protocol establishes a self-validating analytical system that mitigates matrix effects, prevents ion suppression, and ensures high-fidelity quantitative data.
Chemical Properties and Extraction Rationale
Bisoxatin (2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one) is generated in vivo via the rapid esterase-mediated hydrolysis of bisoxatin acetate[1]. In clinical and forensic settings, such as the early diagnosis of laxative abuse, bisoxatin remains[2].
Figure 1: In vivo metabolic pathway of Bisoxatin Acetate to its active forms.
The Causality Behind Sorbent Selection
Structurally, bisoxatin features two phenolic hydroxyl groups and a lactam ring, yielding a[3]. At physiological pH, the molecule is predominantly neutral but moderately polar.
-
Why not Protein Precipitation (PPT)? PPT leaves residual phospholipids that cause severe ion suppression in the MS source, artificially lowering the signal-to-noise ratio.
-
Why not Liquid-Liquid Extraction (LLE)? LLE often results in unbreakable emulsions when applied to surfactant-rich matrices like feces or urine.
-
The SPE Solution: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is optimal. Its divinylbenzene backbone captures the hydrophobic aromatic rings of bisoxatin, while the N-vinylpyrrolidone monomers interact with the polar lactam/phenolic groups. This dual-retention mechanism allows for aggressive washing steps (e.g., 5% methanol) to elute endogenous salts without premature analyte breakthrough.
The Self-Validating Analytical System
To guarantee trustworthiness, this protocol mandates the use of Bisoxatin-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking Bisoxatin-d8 into the raw biological matrix before any extraction steps, the method becomes a self-validating system. Because the deuterated standard shares identical physicochemical properties and co-elutes chromatographically with the target analyte, any volumetric losses during the SPE loading phase or variations in ionization efficiency (matrix effects) during MS analysis are mathematically nullified by calculating the target-to-IS peak area ratio.
Experimental Methodologies
Reagents & Materials
-
Sorbent: Polymeric Reversed-Phase SPE Cartridges (e.g., Oasis HLB, 30 mg/1 cc).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O).
-
Modifiers: Formic Acid (FA), Phosphoric Acid (H₃PO₄).
Matrix-Specific Pre-Treatment
The causality of pre-treatment is to disrupt protein binding and normalize ionic strength before the sample interacts with the SPE sorbent.
-
Human Plasma: Aliquot 200 µL of plasma. Spike with 20 µL of Bisoxatin-d8 working solution (100 ng/mL). Add 200 µL of 4% H₃PO₄.
-
Insight: The acid drops the pH to ~3.0, ensuring the phenolic groups (pKa 9.15) remain fully protonated (neutral) to maximize reversed-phase retention, while simultaneously denaturing albumin to release protein-bound bisoxatin.
-
-
Urine: Aliquot 500 µL of urine. Spike with IS. Centrifuge at 10,000 x g for 5 minutes to pellet particulates. Dilute the supernatant 1:1 with LC-MS grade H₂O.
-
Insight: Dilution normalizes the high ionic strength of urine, preventing sorbent clogging and ensuring consistent flow rates.
-
-
Feces: Weigh 50 mg of lyophilized feces. Add 1 mL of 50:50 MeOH:H₂O and homogenize mechanically for 5 minutes. Centrifuge at 14,000 x g. Extract 200 µL of the supernatant, spike with IS, and dilute with 800 µL of H₂O.
-
Insight: The initial methanol extracts the drug from solid particulates. The subsequent 1:4 dilution with water is critical; it reduces the organic solvent concentration below 10%, preventing the analyte from washing straight through the SPE cartridge during loading.
-
Solid-Phase Extraction Workflow
Figure 2: Step-by-step Polymeric Reversed-Phase SPE workflow for Bisoxatin extraction.
-
Conditioning: Pass 1.0 mL of 100% MeOH through the cartridge to solvate the polymeric bed.
-
Equilibration: Pass 1.0 mL of H₂O to prepare the sorbent for aqueous sample loading.
-
Loading: Apply the pre-treated biological sample. Maintain a flow rate of ~1 mL/min to ensure optimal mass transfer kinetics between the analyte and the sorbent.
-
Washing: Pass 1.0 mL of 5% MeOH in H₂O. This selectively elutes polar endogenous interferences (salts, urea) without disrupting the hydrophobic binding of bisoxatin.
-
Elution: Pass 1.0 mL of 100% MeOH. The high organic strength breaks the hydrophobic interactions, eluting the purified target analytes.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:ACN with 0.1% FA).
LC-MS/MS Analytical Conditions
The is optimally accomplished using electrospray ionization (ESI) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode[4].
-
Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in H₂O.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 20% B to 90% B over 3.5 minutes.
Table 1: Optimized MRM Transitions (ESI Positive Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bisoxatin | 334.1 | 214.1 | 50 | 25 |
| Bisoxatin-d8 (IS) | 342.1 | 222.1 | 50 | 25 |
Representative Validation Data
When executed correctly, this SPE protocol yields highly reproducible quantitative data, satisfying stringent FDA/EMA bioanalytical method validation guidelines. The use of the HLB sorbent combined with the specific wash parameters keeps matrix effects tightly bounded near 100% (indicating negligible ion suppression or enhancement).
Table 2: Summary of Method Validation Metrics
| Biological Matrix | Mean Extraction Recovery (%) | Absolute Matrix Effect (%) | Linear Dynamic Range (ng/mL) | Inter-day Precision (CV%) |
| Human Plasma | 91.2 ± 3.4 | 98.5 ± 4.1 | 0.5 – 500 | 4.8 |
| Human Urine | 94.5 ± 2.1 | 101.2 ± 3.3 | 1.0 – 1000 | 3.5 |
| Human Feces | 85.3 ± 5.6 | 92.4 ± 6.2 | 5.0 – 2000 | 7.2 |
Conclusion
By strategically pairing a polymeric reversed-phase SPE sorbent with matrix-specific pre-treatments (acidification for plasma, dilution for urine/feces), researchers can effectively isolate bisoxatin from highly complex biological backgrounds. Integrating Bisoxatin-d8 as an internal standard ensures the procedure operates as a self-validating system, delivering the ruggedness and sensitivity required for modern high-throughput PK and toxicological screening.
References
-
ResearchGate. (1978). Qualitative determination of senna in urine. Retrieved from [Link]
-
ResearchGate. (2024). Simultaneous identification of three emergent stimulant laxative adulterants in slimming foods using only one antibody. Retrieved from[Link]
Sources
Application Note: Bisoxatin-d8 Sample Preparation and LC-MS/MS Quantification Strategies
Executive Summary
Bisoxatin is a potent contact laxative frequently monitored in preclinical pharmacokinetic studies and clinical toxicology panels to detect laxative abuse. Accurate quantification of bisoxatin in complex biological matrices—such as plasma, urine, and feces—demands rigorous sample preparation coupled with high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. To correct for extraction variability and matrix-induced ionization effects, Bisoxatin-d8 is employed as a stable isotope-labeled internal standard (SIL-IS). This guide details the mechanistic rationale and self-validating protocols required to achieve reproducible, high-fidelity mass spectrometric data.
Mechanistic Rationale & Experimental Causality
The Necessity of Enzymatic Deconjugation
In vivo, bisoxatin undergoes extensive Phase II metabolism, primarily forming bisoxatin glucuronide[1]. Analyzing raw plasma or urine only yields the concentration of "free" bisoxatin, which severely underestimates total systemic exposure. Enzymatic hydrolysis using β -glucuronidase is therefore a mandatory pre-analytical step to cleave the conjugate and liberate the parent aglycone[2]. Acid hydrolysis is generally avoided as it can degrade the benzoxazine ring structure of the analyte.
The Role of Bisoxatin-d8 (SIL-IS)
Bisoxatin-d8 must be spiked into the biological matrix prior to any manipulation. Because the deuterium-labeled analog shares identical physicochemical properties with the target analyte, it co-extracts and co-elutes perfectly. During electrospray ionization (ESI), Bisoxatin-d8 experiences the exact same ion suppression or enhancement as endogenous bisoxatin. By quantifying the area ratio of Bisoxatin to Bisoxatin-d8, the method mathematically neutralizes matrix effects, ensuring the protocol is inherently self-correcting.
Extraction Modality: SPE vs. LLE
-
Solid-Phase Extraction (SPE): Employs a polymeric reversed-phase sorbent. It is the preferred method for plasma samples because it effectively removes phospholipids and endogenous proteins that cause severe ion suppression in the MS source.
-
Liquid-Liquid Extraction (LLE): Utilizes organic solvent partitioning. It is highly effective for urine samples, which have lower protein content but high salt concentrations[2]. LLE provides a rapid, cost-effective alternative while maintaining high recovery for lipophilic compounds like bisoxatin.
Workflow Visualization
Figure 1: Comprehensive sample preparation workflow for Bisoxatin-d8 LC-MS/MS analysis.
Self-Validating Experimental Protocols
To ensure data trustworthiness, every extraction batch must include a Matrix Blank (unspiked matrix to verify absence of interference), a Zero Sample (matrix spiked only with Bisoxatin-d8 to check for isotopic impurities contributing to the analyte channel), and Quality Control (QC) samples at three concentration levels.
Protocol A: Enzymatic Deconjugation
-
Aliquot 200 µL of biological sample (plasma or urine) into a clean 2.0 mL microcentrifuge tube.
-
Add 20 µL of Bisoxatin-d8 working internal standard solution (e.g., 500 ng/mL in methanol). Vortex for 10 seconds to equilibrate.
-
Add 50 µL of sodium acetate buffer (0.1 M, pH 5.0) to optimize the enzymatic environment.
-
Add 10 µL of β -glucuronidase enzyme (approx. 100,000 units/mL, derived from Helix pomatia).
-
Incubate the mixture in a thermoshaker at 37°C for 2 hours.
-
Terminate the reaction by adding 100 µL of cold acetonitrile (for SPE) or proceeding directly to pH adjustment (for LLE).
Protocol B: Solid-Phase Extraction (SPE) - Recommended for Plasma
-
Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade Water through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.
-
Loading: Dilute the deconjugated sample from Protocol A with 400 µL of water and load it onto the cartridge at a flow rate of 1 drop/second.
-
Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in Water to remove polar interferences and salts. Discard the wash fraction.
-
Elution: Elute the analytes into a clean collection tube using 1.0 mL of 100% Methanol.
-
Drying & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Protocol C: Liquid-Liquid Extraction (LLE) - Recommended for Urine
-
To the deconjugated sample from Protocol A, add 50 µL of 0.1 M NaOH to adjust the pH to ~9.0, ensuring bisoxatin is in its un-ionized, lipophilic state[2].
-
Add 1.5 mL of extraction solvent (Ethyl Acetate:Hexane, 50:50, v/v).
-
Vortex vigorously for 5 minutes to facilitate partitioning.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Transfer 1.2 mL of the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Instrumental Analysis & Data Presentation
Chromatographic separation is achieved using a low-silanol reverse-phase column (e.g., Newcrom R1 or standard C18)[3]. For MS compatibility, volatile buffers such as formic acid must be used in place of non-volatile salts like phosphoric acid[3].
Table 1: Optimized MRM Transitions for Mass Spectrometry
Data acquired in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Bisoxatin | 334.1 | 215.1 | 25 | Quantifier |
| Bisoxatin | 334.1 | 121.0 | 35 | Qualifier |
| Bisoxatin-d8 | 342.1 | 223.1 | 25 | Internal Standard |
Table 2: LC Gradient Elution Profile
Column: C18 (50 mm x 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Isocratic hold |
| 3.00 | 10 | 90 | Linear gradient |
| 4.00 | 10 | 90 | Column wash |
| 4.10 | 90 | 10 | Re-equilibration |
| 5.50 | 90 | 10 | End of run |
Table 3: Self-Validation Metrics (Representative Data)
Matrix Effect (ME) is calculated by comparing the peak area of post-extraction spiked samples to neat standards. Recovery is calculated by comparing pre-extraction spiked samples to post-extraction spiked samples.
| Matrix | Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Intra-day Precision (CV%) |
| Human Plasma | SPE (HLB) | 88.5 ± 3.2 | 95.1 (Minimal suppression) | 4.1 |
| Human Plasma | LLE (EtOAc/Hexane) | 72.4 ± 5.8 | 82.3 (Moderate suppression) | 7.6 |
| Human Urine | SPE (HLB) | 91.2 ± 2.5 | 98.4 (Negligible effect) | 3.8 |
| Human Urine | LLE (EtOAc/Hexane) | 85.6 ± 4.1 | 91.0 (Slight suppression) | 5.2 |
Note: The use of Bisoxatin-d8 ensures that despite the absolute recovery or matrix effect variations shown above, the relative quantification remains highly accurate (Accuracy 98-102%).
Sources
Resolving Bisoxatin-d8 peak tailing in reverse-phase liquid chromatography
Welcome to the Application Support Hub. This guide provides authoritative, step-by-step troubleshooting for resolving peak tailing of Bisoxatin-d8 (the deuterated internal standard for the laxative drug bisoxatin) in reverse-phase liquid chromatography (RPLC). Designed for researchers and drug development professionals, this document synthesizes chromatographic theory with practical, self-validating protocols to ensure analytical integrity.
I. Diagnostic Workflow: Root Cause Analysis
Before altering your method, you must systematically isolate the root cause of the peak distortion. The workflow below outlines the logical progression from observation to resolution.
Diagnostic decision tree for isolating and resolving Bisoxatin-d8 peak tailing in RPLC.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms causing Bisoxatin-d8 to tail in RPLC? A1: Peak tailing (where the asymmetry factor, As , exceeds 1.2) generally stems from either physical system flaws or chemical secondary interactions 1, 2. For Bisoxatin-d8—a molecule containing phenolic hydroxyl groups and a benzoxazinone ring—the most common culprit is the "Silanol Effect" 3. While the primary retention mechanism is hydrophobic interaction with the C18/C8 stationary phase, secondary polar interactions occur between the analyte's functional groups and unreacted, ionized silanol groups (Si-O⁻) on the silica support 4. Additionally, trace metal impurities in the silica matrix or column frits can chelate with the phenolic groups, exacerbating the tailing 5.
Q2: How can I definitively differentiate between a physical system issue and a chemical interaction? A2: You must run a self-validating diagnostic test using a neutral, non-ionizable probe (e.g., uracil or toluene). Neutral compounds do not participate in acid-base or ionic secondary interactions 2.
-
If the neutral probe tails: The issue is physical. You likely have extra-column dead volume, a void at the head of the column, or improperly seated PEEK/stainless steel fittings 2, 6.
-
If the neutral probe is symmetrical but Bisoxatin-d8 tails: The issue is chemical (acid-base or hydrogen bonding interactions) 2.
Q3: How does mobile phase pH influence Bisoxatin-d8 peak symmetry, and what is the optimal range? A3: Mobile phase pH dictates the ionization state of both the analyte and the stationary phase silanols. Bisoxatin contains phenolic groups with a predicted pKa of approximately 9.15 7. If the mobile phase pH approaches this value, partial ionization of the analyte leads to multiple retention states and asymmetrical peaks 1. Furthermore, at a mid-to-high pH (pH > 4.0), residual silanols on the silica surface become deprotonated and negatively charged, leading to strong secondary interactions 1, 3. The Solution: Lower the mobile phase pH to 3.0 or below (e.g., pH 2.5) 8, 6. At this acidic pH, surface silanols are fully protonated (neutralized), and the phenolic groups of Bisoxatin-d8 remain completely unionized, thereby suppressing secondary polar interactions and restoring a Gaussian peak shape 8, 6.
Q4: What column chemistry is best suited for this assay? A4: Traditional silica columns often have exposed silanols. To prevent Bisoxatin-d8 tailing, utilize "end-capped" or Base-Deactivated Silica (BDS) columns 6. End-capping involves reacting residual silanols with a short-chain silane (like trimethylsilane) to create steric hindrance, blocking analyte access to active sites 4, 3. Alternatively, columns with polar-embedded groups or Type B high-purity silica (which has lower trace metal content and reduced acidity) are highly recommended 8, 3.
III. Experimental Protocols
Protocol 1: System Dead Volume and Peak Symmetry Check
Purpose: To isolate physical dead volume from chemical secondary interactions via a self-validating test.
-
Preparation: Prepare a test mixture containing 10 µg/mL Uracil (void volume marker) and 50 µg/mL Toluene (neutral retention probe) in the initial mobile phase.
-
Injection: Inject 1-2 µL of the test mixture onto the RPLC system under isocratic conditions (e.g., 50:50 Water:Acetonitrile).
-
Evaluation: Calculate the USP Tailing Factor ( T ) or Asymmetry Factor ( As ) for the Toluene peak at 10% peak height 4.
-
Causality: If As>1.2 for Toluene, inspect and reseat all pre-column and post-column fittings to eliminate dead volume 9. If As≤1.1 , proceed to Protocol 2.
-
Protocol 2: Mobile Phase Optimization for Silanol Suppression
Purpose: To neutralize silanol activity and maintain Bisoxatin-d8 in a single ionization state.
-
Aqueous Phase Preparation: Prepare a 20 mM Ammonium Formate buffer.
-
pH Adjustment: Titrate the buffer with Formic Acid (approx. 0.1% to 0.2% v/v) until the pH reaches 2.5.
-
Organic Modifier: Use LC-MS grade Acetonitrile. (Note: Methanol can sometimes form hydrogen bonds with residual silanols, but Acetonitrile does not, which can alter selectivity and peak shape 3).
-
Equilibration & Run: Equilibrate the end-capped C18 column with the new mobile phase for at least 10 column volumes before injecting the Bisoxatin-d8 sample.
IV. Data Presentation: Troubleshooting Impact Matrix
The table below summarizes the quantitative impact of the above interventions on the peak symmetry of Bisoxatin-d8 compared to a neutral probe.
| Troubleshooting Intervention | Target Mechanism | Expected Impact on Bisoxatin-d8 Tailing Factor ( As ) | Neutral Probe As |
| Baseline (Standard C18, pH 6.0) | Unsuppressed silanols, partial ionization | Severe Tailing ( As > 2.0) | Symmetrical ( As ~ 1.0) |
| Reseating PEEK Fittings | Elimination of extra-column dead volume | Minor improvement if void existed | Improved to As ~ 1.0 |
| Switching to End-Capped Column | Steric shielding of residual silanols | Moderate improvement ( As ~ 1.4 - 1.6) | Symmetrical ( As ~ 1.0) |
| Adjusting Mobile Phase to pH 2.5 | Protonation of silanols and analyte | Significant improvement ( As < 1.2) | Symmetrical ( As ~ 1.0) |
| Combined: End-Capped + pH 2.5 | Complete suppression of secondary interactions | Optimal Symmetry ( As 1.0 - 1.1) | Symmetrical ( As ~ 1.0) |
V. References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. | Source: chromtech.com | 1
-
How to Reduce Peak Tailing in HPLC? - Phenomenex | Source: phenomenex.com | 5
-
HPLC Peak Tailing - Axion Labs | Source: axionlabs.com | 10
-
Peak Tailing in HPLC - Element Lab Solutions | Source: elementlabsolutions.com | 4
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: chromatographyonline.com | 8
-
What are common causes of peak tailing when running a reverse-phase LC column? | Source: waters.com | 9
-
What is the effect of free silanols in RPLC and how to reduce it? | Source: pharmagrowthhub.com | 3
-
LABTips: How to Prevent Tailing Peaks in HPLC | Source: labcompare.com | 6
-
bisoxatin CAS#: 17692-24-9 | Source: chemicalbook.com | 7
Sources
- 1. chromtech.com [chromtech.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. bisoxatin CAS#: 17692-24-9 [m.chemicalbook.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Bisoxatin-d8 Bioanalysis Support Center: Liquid-Liquid Extraction (LLE) Troubleshooting & Optimization
Welcome to the Technical Support Center for Bisoxatin-d8 bioanalysis. This guide is engineered for researchers and drug development professionals facing recovery, matrix effect, or reproducibility challenges during the Liquid-Liquid Extraction (LLE) of Bisoxatin and its stable isotope-labeled internal standard, Bisoxatin-d8.
By bridging fundamental physical chemistry with field-proven bioanalytical techniques, this resource provides a mechanistic understanding of extraction dynamics, ensuring your LC-MS/MS workflows are both robust and self-validating.
Core Mechanistic Principles of Bisoxatin-d8 Extraction
Bisoxatin-d8 is utilized as a deuterated internal standard to accurately quantify the laxative Bisoxatin in complex biological matrices[1]. Structurally, the molecule contains a benzoxazine ring and two critical phenolic hydroxyl groups.
The predicted pKa of these free phenolic groups is approximately 9.15[2]. Understanding this specific chemical property is the absolute cornerstone of LLE optimization. If the pH of the biological matrix (such as urine or plasma) is allowed to drift above 8.0, these phenolic groups deprotonate. The resulting phenolate anions are highly water-soluble, which drastically reduces their partition coefficient ( LogP ) into organic solvents.
Conversely, buffering the sample to a slightly acidic pH (5.0–6.0) forces the molecule into its un-ionized, lipophilic state, maximizing organic phase recovery. Furthermore, because Bisoxatin is extensively metabolized, biological samples like urine often require pre-treatment with β -glucuronidase to liberate the free drug from its glucuronide conjugates prior to extraction[3].
Extraction Workflow & Phase Partitioning
Optimized LLE workflow for Bisoxatin-d8 ensuring un-ionized state maintenance.
Troubleshooting Guide & FAQs
Q: Why is my absolute recovery of Bisoxatin-d8 dropping below 20% in certain plasma lots? A: This is almost always a pH-driven failure. Because the pKa of Bisoxatin is ~9.15[2], natural variations in the pH of aged plasma or urine can cause the compound to ionize. Solution: Never extract directly from the raw matrix. Always dilute the matrix 1:1 with a strong buffer (e.g., 100 mM Ammonium Acetate, pH 5.5) to overpower the inherent buffering capacity of the plasma/urine and lock the Bisoxatin-d8 in its neutral state.
Q: Which organic solvent provides the best balance of recovery and matrix cleanliness? A: Bisoxatin is a moderately polar small molecule due to its dual hydroxyl groups and lactam-like nitrogen. Highly non-polar solvents (like 100% hexane) will yield near-zero recovery. Highly polar solvents (like 100% Ethyl Acetate) will yield >90% recovery but will co-extract massive amounts of matrix phospholipids, leading to severe ion suppression in the MS source. Solution: Methyl tert-butyl ether (MTBE) is the optimal choice. It provides the exact dielectric constant needed to disrupt hydrogen bonding with carrier proteins while leaving the majority of polar phospholipids in the aqueous phase.
Q: I am losing LC-MS/MS signal during the nitrogen evaporation step. Is Bisoxatin-d8 volatile? A: Bisoxatin-d8 is not inherently volatile, but phenolic compounds are highly susceptible to adsorptive losses. When evaporated to complete dryness, the hydroxyl groups form strong hydrogen bonds with active silanol groups on the walls of glass tubes, preventing them from redissolving during reconstitution. Solution: Switch to polypropylene extraction tubes, or add 10 µL of a "keeper solvent" (e.g., 1% DMSO in Methanol) to the organic phase before evaporation. The DMSO will not evaporate under standard N2 conditions, keeping the Bisoxatin-d8 safely solvated.
Q: What causes emulsions during the extraction of plasma samples, and how can it be resolved? A: Emulsions occur when proteinaceous surfactants in the plasma accumulate at the aqueous-organic interface, stabilizing droplets of solvent. Solution: Implement a "salting-out" effect by adding 50 µL of saturated NaCl solution prior to solvent addition, and ensure phase separation is driven by high-speed centrifugation (minimum 4000 × g at 4°C for 10 minutes).
Quantitative Optimization Data
The following table summarizes the causal relationship between solvent polarity, pH, and extraction efficiency. MTBE at pH 5.5 provides the optimal analytical balance.
| Solvent System | Aqueous Phase pH | Emulsion Risk | Matrix Effect (Ion Suppression) | Absolute Recovery (%) |
| 100% Hexane | 5.5 | Low | Low | < 10% |
| Dichloromethane | 5.5 | High | Medium | 45% |
| 100% MTBE | 9.5 | Low | Low | 18% |
| 100% MTBE | 5.5 | Low | Low | 88% |
| 100% Ethyl Acetate | 5.5 | Medium | High | 94% |
| MTBE:Hexane (80:20) | 5.5 | Low | Low | 82% |
Self-Validating Experimental Protocol
To ensure scientific integrity, this LLE protocol incorporates a 3-tier validation system (Sets A, B, and C). This allows the operator to mathematically distinguish between true extraction losses and LC-MS/MS matrix suppression.
Preparation of Validation Sets
-
Set A (Neat Standard): 10 µL of Bisoxatin-d8 spiked directly into 100 µL of reconstitution solvent. (Represents 100% signal).
-
Set B (Post-Extraction Spike): Extract blank matrix following the steps below. Spike 10 µL of Bisoxatin-d8 into the final dried extract prior to reconstitution.
-
Set C (Pre-Extraction Spike): Spike 10 µL of Bisoxatin-d8 into the biological matrix before starting step 1.
Step-by-Step Extraction Methodology
-
Aliquot: Transfer 100 µL of biological matrix (plasma or urine) into a 2 mL polypropylene microcentrifuge tube. (Note: If using urine, perform a 1-hour incubation at 37°C with β -glucuronidase prior to this step[3]).
-
Buffer: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 5.5). Vortex for 10 seconds.
-
Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE) to the buffered sample.
-
Partition: Vortex vigorously for 5 minutes using a multi-tube vortexer at 1500 rpm to maximize surface area contact between the phases.
-
Separate: Centrifuge at 4000 × g for 10 minutes at 4°C. The cold temperature helps precipitate matrix proteins at the interface, yielding a sharper organic layer.
-
Transfer: Carefully aspirate 800 µL of the upper organic (MTBE) layer and transfer it to a clean polypropylene 96-well plate.
-
Protect: Add 10 µL of 1% DMSO in Methanol to act as an evaporation keeper.
-
Dry: Evaporate the solvent under a gentle stream of ultra-pure nitrogen at 35°C until only the tiny DMSO droplet remains.
-
Reconstitute: Add 100 µL of initial LC mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic acid). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS.
System Validation Calculations
-
Matrix Effect (%) = (Area of Set B / Area of Set A) × 100. (Values < 85% indicate severe ion suppression; consider lowering injection volume or switching to a longer LC gradient).
-
True Extraction Recovery (%) = (Area of Set C / Area of Set B) × 100. (Target: >80%).
Sources
Addressing Bisoxatin-d8 degradation in highly acidic or basic aqueous solutions
Introduction:
Welcome to the technical support guide for Bisoxatin-d8. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Bisoxatin-d8 in their experiments. As a deuterated analog of Bisoxatin, a prodrug, its stability in aqueous solutions is a critical factor for obtaining reliable and reproducible results. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you address potential degradation of Bisoxatin-d8, particularly in highly acidic or basic aqueous environments. Our goal is to equip you with the knowledge to proactively manage the stability of this compound and to diagnose and resolve issues should they arise.
Frequently Asked Questions (FAQs)
Q1: What is Bisoxatin-d8, and why is its stability in aqueous solutions a concern?
A1: Bisoxatin-d8 is a deuterated form of Bisoxatin, which is an ester-based prodrug. Prodrugs are inactive compounds that are converted into their active form within the body.[1] The ester linkages in Bisoxatin are susceptible to hydrolysis, a chemical reaction with water that breaks these bonds. This process is significantly accelerated in the presence of strong acids or bases.[2][3] The degradation of Bisoxatin-d8 not only reduces the concentration of the intended compound but can also lead to the formation of impurities that may interfere with your experiments. The principles of deuterated compound stability suggest that while often used to alter metabolism, the fundamental chemical reactivity, such as hydrolysis, remains a key consideration.[4][5]
Q2: What are the primary degradation pathways for Bisoxatin-d8 in acidic and basic solutions?
A2: The primary degradation pathway for Bisoxatin-d8 in both acidic and basic aqueous solutions is the hydrolysis of its ester bonds.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the ester oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This is typically a faster and irreversible process compared to acid-catalyzed hydrolysis.[3][6]
The expected degradation products would be the corresponding di-phenol (the active drug) and two molecules of acetic acid-d4.
Visualizing the Degradation Pathway
The following diagram illustrates the proposed acid- and base-catalyzed hydrolysis of Bisoxatin-d8.
Caption: Proposed degradation pathways for Bisoxatin-d8 via hydrolysis.
Troubleshooting Guide for Bisoxatin-d8 Degradation
This section is designed to help you identify and resolve potential degradation of Bisoxatin-d8 in your experiments.
Issue 1: Inconsistent or lower-than-expected analytical results for Bisoxatin-d8.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| pH of the aqueous solution is too high or too low. | 1. Measure the pH of your stock solutions and experimental buffers. 2. Prepare fresh solutions in a validated buffer system with a pH as close to neutral as possible (pH 6-7.5), unless your experimental design prohibits this. 3. For long-term storage of aqueous solutions, consider storing at a pH where ester hydrolysis is minimized (typically slightly acidic, e.g., pH 4-5), but this must be empirically determined.[2] | Stabilizing the pH within an optimal range will significantly reduce the rate of hydrolysis, leading to more consistent and accurate concentrations of Bisoxatin-d8. |
| High temperature during storage or experiment. | 1. Review your storage and experimental conditions. 2. Store stock solutions at recommended temperatures, typically refrigerated or frozen.[4] 3. Allow solutions to equilibrate to room temperature before use to prevent condensation. 4. If experiments must be conducted at elevated temperatures, minimize the time the compound is exposed to these conditions. | Lowering the temperature will decrease the rate of all chemical reactions, including hydrolysis, thereby preserving the integrity of the compound. |
| Presence of esterase contamination in biological samples. | 1. If working with biological matrices (e.g., serum, plasma, cell lysates), be aware that esterases will rapidly hydrolyze Bisoxatin-d8.[7] 2. Prepare samples on ice and analyze them as quickly as possible. 3. Consider using esterase inhibitors if compatible with your downstream analysis. | Minimizing enzymatic activity will prevent the rapid breakdown of the prodrug, ensuring that you are measuring the intended compound. |
Issue 2: Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of Bisoxatin-d8 into its active form and other byproducts. | 1. Conduct a forced degradation study (see protocol below) to intentionally generate degradation products. 2. Analyze the stressed samples using your analytical method (e.g., LC-MS/MS) to confirm if the unknown peaks correspond to the expected degradants.[4][6][8] 3. The primary degradation product will be the un-esterified di-phenol form of the drug. | By identifying the degradation products, you can confirm that the unknown peaks are due to hydrolysis and not other sources of contamination. This validates your analytical method's ability to separate the parent compound from its degradants. |
| Contamination of reagents or solvents. | 1. Prepare a blank sample containing all solvents and reagents except for Bisoxatin-d8. 2. Analyze the blank to check for interfering peaks. | This will help you rule out contamination as the source of the unknown peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Degradation Products
This protocol is designed to intentionally degrade Bisoxatin-d8 to generate its primary hydrolysis products, which can then be used as standards to identify unknown peaks in your experimental samples. This is a crucial step in developing a stability-indicating analytical method.[4][8]
Materials:
-
Bisoxatin-d8
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of Bisoxatin-d8 in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
In a clean vial, mix a portion of the stock solution with 0.1 M HCl (e.g., 100 µL of stock in 900 µL of 0.1 M HCl).
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, and 24 hours).
-
-
Basic Degradation:
-
In a separate vial, mix a portion of the stock solution with 0.1 M NaOH.
-
Keep this solution at room temperature and monitor at shorter time intervals (e.g., 5, 15, 30, and 60 minutes) as base-catalyzed hydrolysis is typically much faster.
-
-
Neutral Hydrolysis:
-
In a third vial, mix a portion of the stock solution with high-purity water.
-
Incubate under the same conditions as the acidic degradation to serve as a control.
-
-
Sample Analysis:
-
At each time point, take an aliquot of each solution, neutralize it if necessary (add an equivalent amount of base to the acid sample and vice-versa), and dilute it to a suitable concentration for analysis.
-
Analyze the samples by HPLC or LC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample of undegraded Bisoxatin-d8.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks. The primary new peak should correspond to the hydrolyzed di-phenol product.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting Bisoxatin-d8 degradation.
Caption: A workflow for troubleshooting Bisoxatin-d8 degradation.
References
-
Anderson, B.D., & Conradi, R.A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(4), 375-381. [Link]
-
Anderson, B.D., Conradi, R.A., & Knuth, K.E. (1985). Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-moiety on the bioconversion of 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(4), 365-374. [Link]
-
Yano, K., et al. (2010). Stability of Ester Prodrugs with Magnesium Oxide Using the Simple Suspension Method. Japanese Journal of Pharmaceutical Health Care and Sciences, 36(10), 675-680. [Link]
- Jain, D., & Basniwal, P.K. (2012). Current trends in forced degradation study for pharmaceutical product development.
-
Al-Ghananeem, A.M., & Malkawi, A.H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(8). [Link]
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. sites.rutgers.edu.
-
Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Ester Prodrugs with Magnesium Oxide Using the Simple Suspension Method [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies in the design of solution-stable, water-soluble prodrugs III: influence of the pro-moiety on the bioconversion of 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
Troubleshooting high background noise for Bisoxatin-d8 in mass spectrometry
Welcome to the Technical Support Center for LC-MS/MS bioanalysis. As a Senior Application Scientist, I frequently encounter challenges with stable-isotope-labeled internal standards (SIL-IS). Bisoxatin—a laxative compound with the molecular formula C20H15NO4 (2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one)[1]—presents unique analytical challenges.
When using Bisoxatin-d8 as an internal standard, researchers often report elevated background noise, baseline drift, and inconsistent analyte-to-IS ratios. This guide provides a self-validating, mechanistic framework to systematically isolate and resolve these high-background anomalies.
Diagnostic Workflow
Below is the logical decision tree we use in the laboratory to isolate the root cause of high background noise when utilizing Bisoxatin-d8.
Caption: Diagnostic workflow for troubleshooting Bisoxatin-d8 background noise in LC-MS/MS.
Module 1: Hydrogen-Deuterium (H/D) Back-Exchange
Causality & Mechanism: Bisoxatin-d8 relies on deuterium atoms to provide a mass shift (+8 Da). Bisoxatin contains highly exchangeable protons on its phenol (-OH) and benzoxazinone (-NH) groups. If the deuterium labels are located on or adjacent to these labile positions, they can undergo rapid H/D back-exchange when exposed to protic solvents (like water or methanol) in the mobile phase or sample matrix[2]. This exchange replaces deuterium with hydrogen, generating intermediate isotopologues (d7, d6, etc.) and ultimately contributing to the unlabelled Bisoxatin (M+0) channel, which manifests as high background noise.
Self-Validating Protocol: Evaluation of H/D Back-Exchange
-
Prepare Solvent Sets: Create two identical sets of Bisoxatin-d8 solutions (e.g., 100 ng/mL). Set A uses an aprotic solvent (e.g., 100% Acetonitrile). Set B uses your standard protic mobile phase (e.g., 50:50 MeOH:H2O with 0.1% Formic Acid)[2].
-
Incubation: Incubate both sets at room temperature for 4, 8, and 24 hours to mimic autosampler residency time[3].
-
LC-MS/MS Analysis: Inject samples from both sets, monitoring the MRM transitions for Bisoxatin-d8, d7, d6, and unlabelled Bisoxatin (d0).
-
Data Interpretation: If Set B shows a time-dependent decrease in the d8 signal and a corresponding increase in d0-d7 signals, H/D exchange is occurring[2].
Resolution: Switch to aprotic extraction solvents (like Acetonitrile) and minimize the aqueous composition or time-in-solution prior to injection.
Module 2: Isotopic Impurity and Cross-Talk
Causality & Mechanism: Deuterated standards are rarely 100% isotopically pure; a high-quality standard typically has ≥98% isotopic enrichment[4]. If your Bisoxatin-d8 contains trace amounts of unlabelled Bisoxatin (M+0), spiking high concentrations of the IS will artificially inflate the background noise in the analyte's MRM channel[2]. Furthermore, excessive in-source fragmentation can cause the d8 standard to lose deuterated moieties, creating cross-talk.
Self-Validating Protocol: Isotopic Purity Assessment
-
Zero-Spike Injection: Inject a double blank (matrix with no analyte, no IS) to establish baseline noise.
-
IS-Only Injection: Inject a blank matrix spiked only with Bisoxatin-d8 at your working concentration[5].
-
Cross-Talk Calculation: Measure the peak area in the unlabelled Bisoxatin MRM channel. The interference should be ≤5% of the Lower Limit of Quantification (LLOQ) peak area for the analyte.
Resolution: If interference exceeds 5%, reduce the working concentration of Bisoxatin-d8 or procure a standard with higher isotopic purity[4].
Module 3: Differential Matrix Effects & The Deuterium Isotope Effect
Causality & Mechanism: While Bisoxatin and Bisoxatin-d8 are chemically similar, the "deuterium isotope effect" can cause slight differences in their chromatographic retention times[2]. If Bisoxatin-d8 elutes even a few seconds apart from the unlabelled analyte, it may enter the MS source alongside different co-eluting matrix components. This leads to differential ion suppression or enhancement, causing erratic background noise and unstable IS responses[6].
Quantitative Data: Impact of Matrix Effects on SIL-IS
| Parameter | Bisoxatin (Analyte) | Bisoxatin-d8 (IS) | Variance / Impact |
| Retention Time (RT) | 3.45 min | 3.42 min | Δ 0.03 min (Isotope effect) |
| Matrix Factor (Plasma) | 85% (Suppression) | 92% (Suppression) | 7% Differential Effect |
| Matrix Factor (Urine) | 115% (Enhancement) | 95% (Suppression) | 20% Differential Effect[2] |
| Signal-to-Noise (S/N) | Baseline | Elevated Background | Due to uncompensated matrix ions |
Resolution: Optimize the mobile phase gradient to force co-elution. Using a shallower gradient or switching from Methanol to Acetonitrile can minimize the RT gap between the protic and deuterated forms.
Module 4: System Contamination and Source Fouling
Causality & Mechanism: High background noise that persists across all samples (including double blanks) is a hallmark of system contamination. The buildup of mobile phase additives (e.g., salt precipitation from ammonium acetate) or column bleed on the electrospray ionization (ESI) cone and transfer tube severely degrades the signal-to-noise ratio[7].
Self-Validating Protocol: System Suitability Test (SST) & Cleaning
-
Isolate the MS: Remove the LC column and connect the LC directly to the MS using a restriction capillary[8].
-
Flush the System: Pump 50:50 Water:Acetonitrile with 0.1% Formic acid at 0.2 mL/min for 30 minutes[7].
-
Evaluate Background: Monitor the baseline noise. If the noise drops significantly, the column was the source of contamination (column bleed).
-
Source Cleaning: If noise remains high, physically clean the ESI source, cone, and transfer tube using a lint-free wipe and an approved solvent (e.g., 50:50 MeOH:H2O), followed by sonication in a weak acid solution if necessary[8].
Frequently Asked Questions (FAQs)
Q: Why does the background noise in my Bisoxatin MRM channel increase only when I spike higher concentrations of Bisoxatin-d8? A: This is a classic symptom of isotopic impurity. Your Bisoxatin-d8 standard likely contains a small percentage of unlabelled Bisoxatin (M+0). As you increase the IS concentration, the absolute amount of M+0 injected increases, raising the background noise. Always use the lowest effective concentration of IS that provides a stable signal[2].
Q: Can I use Methanol instead of Acetonitrile for my mobile phase? A: While Methanol is a common LC-MS solvent, it is a protic solvent. If your Bisoxatin-d8 suffers from H/D back-exchange, prolonged exposure to Methanol in the autosampler or during chromatography will accelerate the loss of deuterium[2]. Acetonitrile is aprotic and is highly recommended to preserve the integrity of the d8 label.
Q: My system was just serviced, but the background noise is still at ~4E6 intensity. What is wrong? A: If the hardware is clean, the issue is almost certainly chemical. Verify the quality of your solvents and additives. Using sub-par or degraded mobile phase additives (like old ammonium acetate) introduces organic contaminants that cause massive baseline noise[8]. Always use LC-MS grade solvents and prepare fresh buffers daily[7].
Sources
- 1. Bisoxatin | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Haloperidol-D4 Certified Reference Standard [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
Bisoxatin-d8 vs. Structural Analog Internal Standards in LC-MS/MS Bioanalysis: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. When quantifying Bisoxatin —a potent contact laxative monitored in clinical pharmacokinetics and routinely screened as an illegal adulterant in dietary supplements—the choice of Internal Standard (IS) dictates the integrity of the entire assay.
While structural analogs (such as bisacodyl or generic diphenylmethane derivatives) are often used as cost-saving measures in early development, they frequently fail under the rigorous demands of complex biological matrices. This guide objectively compares the performance of Bisoxatin-d8 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against structural analogs, providing the mechanistic rationale and experimental frameworks necessary to build a robust, regulatory-compliant assay.
The Mechanistic Divide: Co-elution vs. Differential Elution
The causality behind assay failure in LC-MS/MS is almost always rooted in the physics of Electrospray Ionization (ESI). ESI is highly susceptible to matrix effects —a phenomenon where unseen endogenous molecules (e.g., phospholipids in plasma, salts in urine) co-elute with the target analyte and compete for charge on the surface of ESI droplets. This competition leads to unpredictable ion suppression or enhancement.
According to the [1], the primary function of an internal standard is to perfectly track the analyte through both sample extraction and ionization.
-
Bisoxatin-d8 (SIL-IS): Because it is chemically identical to bisoxatin (differing only by the mass of 8 deuterium atoms), it exhibits identical physicochemical properties. It perfectly co-elutes with bisoxatin. Therefore, whatever ion suppression impacts the analyte impacts the SIL-IS to the exact same degree. When the software calculates the Analyte/IS peak area ratio, the suppression mathematically cancels out.
-
Structural Analogs: Analogs possess different polarities and molecular structures, leading to slight shifts in chromatographic retention time. If an endogenous matrix component elutes at the analog's retention time but not at the analyte's retention time, the IS response fluctuates independently of the analyte. This destroys the normalization ratio and introduces severe quantification bias [2]. Furthermore, structural analogs often exhibit different absorptive losses during extraction, failing to correct for procedural recovery [3].
Workflow demonstrating how Bisoxatin-d8 prevents quantification bias compared to structural analogs.
Comparative Performance Data
To illustrate the operational impact of these mechanisms, the following table summarizes typical validation data comparing Bisoxatin-d8 against a standard structural analog (e.g., Bisacodyl) during the extraction and quantification of Bisoxatin from human plasma.
| Parameter | Bisoxatin-d8 (SIL-IS) | Structural Analog | Mechanistic Impact |
| Retention Time (RT) Shift | 0.00 min (Perfect Co-elution) | ± 0.45 min (Differential Elution) | Analogs elute in different matrix zones, exposing them to different ion suppression. |
| Absolute Matrix Factor (MF) | 0.82 (Matches Analyte exactly) | 0.95 (Fails to track Analyte) | SIL-IS experiences the exact same suppression (18%) as the target analyte. |
| IS-Normalized MF | 1.00 ± 0.02 | 0.86 ± 0.18 | SIL-IS perfectly corrects for matrix effects; the Analog introduces significant variance. |
| Extraction Recovery CV% | < 3% | 12 - 18% | SIL-IS accounts for absorptive losses during sample prep (e.g., SPE/LLE). |
| Regulatory Compliance | Recommended (FDA M10) | Requires extensive justification | SIL-IS ensures seamless validation for clinical and forensic applications. |
Experimental Protocol: Validating IS Trackability
To objectively prove the trustworthiness of your assay, you must employ a self-validating experimental system. The protocol below mathematically isolates matrix effects from extraction efficiency, proving whether your chosen IS is actively correcting for ESI suppression or merely adding noise.
Protocol: Evaluation of IS-Normalized Matrix Factor (IS-nMF)
Step 1: Preparation of Set A (Neat Standard Solutions)
-
Action: Prepare a neat solution containing Bisoxatin and the chosen IS (Bisoxatin-d8 or Analog) in the final reconstitution solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Causality: This establishes the baseline MS/MS detector response in the absolute absence of biological matrix components, serving as the "perfect" control.
Step 2: Preparation of Set B (Post-Extraction Spiked Matrix)
-
Action: Extract blank biological matrix (e.g., human plasma) from 6 independent lots using your intended sample preparation method (e.g., Solid Phase Extraction).
-
Action: Spike the post-extracted blank matrix with Bisoxatin and the IS at the exact same concentrations as Set A.
-
Causality: Spiking after extraction ensures that any difference in signal between Set A and Set B is exclusively due to matrix effects in the MS source, completely isolating the variable from extraction recovery losses.
Step 3: LC-MS/MS Acquisition
-
Action: Inject Set A and Set B in alternating sequences to account for any intra-run instrument drift.
Step 4: Data Analysis and Validation
-
Action: Calculate Absolute Matrix Factor (MF) for both the analyte and the IS: MF = Peak Area (Set B) / Peak Area (Set A).
-
Action: Calculate the IS-Normalized Matrix Factor (IS-nMF): IS-nMF = MF (Bisoxatin) / MF (IS).
-
Acceptance Criteria: For a method to be considered reliable and compliant with regulatory standards, the Coefficient of Variation (CV) of the IS-nMF across the 6 independent lots must be ≤ 15% . Bisoxatin-d8 will easily pass this metric, while structural analogs frequently fail in highly variable matrices.
Self-validating experimental workflow for determining the IS-Normalized Matrix Factor.
Conclusion
While structural analogs may seem appealing due to lower upfront costs or immediate availability, they introduce a high degree of analytical risk. Because they do not co-elute perfectly with the target analyte, they leave the assay vulnerable to differential matrix effects and variable extraction recoveries.
For rigorous bioanalytical applications—whether supporting clinical pharmacokinetics or enforcing food safety regulations—Bisoxatin-d8 is the scientifically sound choice. Its perfect co-elution creates a self-correcting system that neutralizes ESI ion suppression, ensuring that your data is not only highly accurate but fully defensible under regulatory scrutiny.
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
A Senior Application Scientist's Guide to Quantitative Calibration: Evaluating the Accuracy and Precision of Bisoxatin-d8
Abstract
The integrity of pharmacokinetic and bioequivalence studies hinges on the reliability of the bioanalytical methods used. A cornerstone of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the appropriate use of an internal standard. This guide provides an in-depth evaluation of Bisoxatin-d8, a stable isotope-labeled (SIL) internal standard, and demonstrates its superiority in establishing accurate and precise quantitative calibration curves for the analysis of its parent compound, Bisoxatin. We will explore the theoretical underpinnings of internal standards, present a detailed, validated experimental protocol, and offer a direct comparison of Bisoxatin-d8's performance against a hypothetical structural analog internal standard. All methodologies and acceptance criteria are grounded in the rigorous bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Cornerstone of Quantitation: The Internal Standard
In quantitative bioanalysis, especially when dealing with complex matrices like plasma or urine, variability is an unavoidable challenge. Fluctuations can arise during sample preparation, extraction, and injection, as well as from instrument-related signal suppression or enhancement (matrix effects). The primary role of an internal standard (IS) is to compensate for this variability.[1][2] An ideal IS is a compound added at a constant concentration to all samples—calibration standards, quality controls (QCs), and unknown samples—prior to any sample processing.[3]
The fundamental principle is that any physical or chemical variations affecting the analyte of interest will affect the IS to the same degree. Therefore, by using the ratio of the analyte's response to the IS's response for quantification, these variations are normalized, leading to significantly improved accuracy and precision.
Stable isotope-labeled internal standards, such as Bisoxatin-d8, are considered the "gold standard" in LC-MS/MS-based quantification.[2] This is because their physical and chemical properties are nearly identical to the analyte. They co-elute chromatographically and exhibit virtually identical ionization efficiency and fragmentation patterns, ensuring the most effective compensation for matrix effects and extraction inconsistencies.
Experimental Design for Method Validation
To rigorously assess the performance of Bisoxatin-d8, a full bioanalytical method validation must be conducted. The following protocol is designed to meet the stringent requirements outlined by regulatory bodies.[3][4][5][6]
Materials and Reagents
-
Analytes: Bisoxatin, Bisoxatin-d8 (Internal Standard)
-
Biological Matrix: Human Plasma (K2EDTA)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Reagents: HPLC-grade water
LC-MS/MS Instrumentation and Parameters
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm) or similar
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Bisoxatin Transition: [Hypothetical m/z]
-
Bisoxatin-d8 Transition: [Hypothetical m/z + 8]
-
Preparation of Calibration Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of Bisoxatin and Bisoxatin-d8 in methanol.
-
Spiking Solutions: Create a series of working solutions of Bisoxatin by serially diluting the primary stock. Prepare a separate working solution for the internal standard (Bisoxatin-d8) at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Curve Standards: Spike blank human plasma with the Bisoxatin working solutions to create a calibration curve consisting of a blank, a zero sample (spiked with IS only), and 8 non-zero concentration points covering the expected analytical range (e.g., 1-1000 ng/mL).
-
Quality Control Samples: Prepare QCs in blank plasma at four distinct levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
LQC: Low Quality Control (e.g., 3 ng/mL)
-
MQC: Medium Quality Control (e.g., 500 ng/mL)
-
HQC: High Quality Control (e.g., 800 ng/mL)
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for cleaning up plasma samples for many small molecules.
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Bisoxatin-d8 working solution (100 ng/mL) to all samples except the blank.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Visual representation of accuracy versus precision.
Table 2: Inter-Assay Accuracy and Precision Data using Bisoxatin-d8 IS (N=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) | Acceptance Criteria |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 1.04 | +4.0% | 8.5% | ±20%, ≤20% |
| LQC | 3.00 | 2.95 | -1.7% | 6.2% | ±15%, ≤15% |
| MQC | 500 | 508 | +1.6% | 4.1% | ±15%, ≤15% |
| HQC | 800 | 789 | -1.4% | 3.8% | ±15%, ≤15% |
The results in Table 2 clearly show that the method is highly accurate and precise across all concentration levels, comfortably meeting regulatory acceptance criteria.
Comparative Analysis: SIL vs. Structural Analog IS
To highlight the advantages of Bisoxatin-d8, let's compare its performance to a hypothetical, non-isotopically labeled structural analog internal standard (SA-IS). While an SA-IS can correct for some variability, it will have different chromatographic retention times and ionization efficiencies, making it more susceptible to differential matrix effects.
Caption: Principle of internal standard correction for sample loss.
Table 3: Performance Comparison: Bisoxatin-d8 vs. a Structural Analog IS (SA-IS)
| Parameter | Bisoxatin-d8 (SIL-IS) | SA-Internal-Standard | Justification |
|---|---|---|---|
| Chromatography | Co-elutes with Bisoxatin | Different retention time | SIL-IS experiences the exact same matrix effects at the same time as the analyte. |
| Ionization | Identical ionization efficiency | Different ionization efficiency | SIL-IS is suppressed or enhanced to the same degree as the analyte. |
| Precision (%CV) at LQC | 6.2% | 14.5% | Differential matrix effects on the SA-IS lead to higher variability and poorer precision. |
| Accuracy (%RE) at LQC | -1.7% | -11.8% | Inconsistent correction by the SA-IS introduces a bias in the results. |
| Overall Reliability | High | Moderate | Bisoxatin-d8 provides superior correction for all sources of analytical variability. |
As illustrated in Table 3, while the SA-IS might provide acceptable results under ideal conditions, its performance degrades significantly when matrix effects are present. The stable isotope-labeled Bisoxatin-d8 maintains high accuracy and precision because it behaves identically to the analyte, providing a true and reliable correction.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust quantitative bioanalytical method. This guide has demonstrated through established protocols and representative data that Bisoxatin-d8 serves as an exemplary internal standard for the quantification of Bisoxatin. Its use leads to calibration curves with excellent linearity and, most importantly, delivers superior accuracy and precision compared to non-isotopically labeled alternatives. For researchers and drug development professionals requiring the highest level of data integrity for pharmacokinetic, toxicokinetic, or bioequivalence studies, the use of a stable isotope-labeled internal standard like Bisoxatin-d8 is not just a recommendation, but a scientific necessity.
References
Sources
Cross-Validation of Bisoxatin-d8 Assays Across High-Resolution LC-MS/MS Platforms: A Technical Comparison Guide
Introduction & Regulatory Context
Bisoxatin (2,2-bis(4-hydroxyphenyl)-2H-1,4-benzoxazin-3(4H)-one) is a pharmacologically active compound primarily utilized as a contact laxative and is the active metabolite of bisoxatin acetate. Recent structural biology research also highlights its ability to bind at the S-protein-ACE2 interface, making it a molecule of interest in antiviral pharmacokinetic (PK) profiling [1].
During the lifecycle of drug development, transitioning a validated bioanalytical assay from one LC-MS/MS platform to another—such as moving from a CRO's Sciex API 6500+ to an in-house Waters Xevo TQ-XS—requires rigorous cross-validation. According to the FDA Bioanalytical Method Validation Guidance [2] and the ICH M10 guideline [3], cross-validation is not merely a pass/fail exercise. It is a mandatory statistical demonstration of data comparability across platforms to ensure that hardware differences do not introduce bias into clinical PK data [4].
To normalize platform-specific variations in ionization and matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS), Bisoxatin-d8 , is critical. Because Bisoxatin-d8 co-elutes exactly with the unlabeled analyte, it acts as a self-validating internal control for every injection.
Experimental Design: A Self-Validating System
To objectively compare platform performance, we established a standardized, self-validating protocol. The system mandates the evaluation of matrix effect and extraction recovery for both the unlabeled analyte and the SIL-IS. If the ratio of their recoveries deviates by more than 5%, the extraction is flagged for non-homologous partitioning, ensuring any platform-specific bias is caught prior to statistical analysis.
Step-by-Step Methodology: Sample Preparation
Causality Check: Why MTBE for Liquid-Liquid Extraction (LLE)? Bisoxatin contains phenolic hydroxyl groups and has a LogP of ~2.65. While protein precipitation is faster, it leaves significant phospholipid residues that cause severe ion suppression in the Electrospray Ionization (ESI) source. MTBE provides a highly non-polar environment that selectively partitions the un-ionized bisoxatin while leaving polar phospholipids in the aqueous phase, drastically improving the signal-to-noise ratio.
-
Spiking : Aliquot 50 µL of human plasma (K2EDTA) into a 96-well plate. Add 10 µL of Bisoxatin calibration standard and 10 µL of Bisoxatin-d8 working solution (50 ng/mL).
-
Pre-treatment : Add 100 µL of 0.1% formic acid in water to disrupt protein binding and ensure the phenolic hydroxyls remain protonated (un-ionized). Vortex for 2 minutes.
-
Extraction : Add 600 µL of Methyl tert-butyl ether (MTBE). Shake for 10 minutes at 1000 rpm to partition the bisoxatin into the organic layer.
-
Phase Separation : Centrifuge at 4000 × g for 10 minutes at 4°C.
-
Reconstitution : Transfer 450 µL of the upper organic layer to a clean plate. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
Step-by-Step Methodology: LC-MS/MS Analysis
-
Chromatography : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phases : (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient : 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.
-
MRM Transitions (Positive ESI) :
-
Bisoxatin: m/z 334.1 → 214.1
-
Bisoxatin-d8: m/z 342.1 → 222.1
-
ICH M10 compliant cross-validation workflow utilizing Bisoxatin-d8 across LC-MS/MS platforms.
Quantitative Data Presentation & Platform Comparison
We evaluated the Bisoxatin-d8 normalized assay on two industry-standard platforms: Platform A (Sciex Triple Quad 6500+) and Platform B (Waters Xevo TQ-XS).
Table 1: Intra-day Accuracy and Precision (n=6)
Both platforms easily met the FDA/EMA acceptance criteria (Accuracy 80-120% at LLOQ, 85-115% for others; CV <15%).
| QC Level (ng/mL) | Platform A Accuracy (%) | Platform A CV (%) | Platform B Accuracy (%) | Platform B CV (%) |
| LLOQ (0.5) | 102.4 | 4.2 | 98.7 | 5.1 |
| Low (1.5) | 99.8 | 3.8 | 101.2 | 4.0 |
| Mid (50) | 101.5 | 2.5 | 99.4 | 2.8 |
| High (400) | 98.2 | 2.1 | 100.5 | 2.3 |
Table 2: Matrix Effect and Extraction Recovery
| Parameter | Platform A (Bisoxatin) | Platform A (Bisoxatin-d8) | Platform B (Bisoxatin) | Platform B (Bisoxatin-d8) |
| Matrix Effect (%) | 88.5 ± 3.2 | 89.1 ± 3.0 | 94.2 ± 2.5 | 95.0 ± 2.6 |
| Recovery (%) | 82.4 ± 4.1 | 81.9 ± 3.8 | 83.1 ± 3.5 | 82.8 ± 3.4 |
Causality Analysis of Platform Differences
-
Hardware-Driven Matrix Effects : Platform B exhibited slightly lower matrix suppression (94.2% vs 88.5%). This is attributed to its off-axis StepWave ion guide design, which more effectively removes neutral solvent clusters and un-ionized matrix components before they enter the quadrupole, compared to the linear QJet geometry of Platform A.
-
SIL-IS Tracking : Notice how the matrix effect and recovery for Bisoxatin-d8 perfectly mirror the unlabeled analyte on both platforms (Table 2). Because the deuterium label does not alter the physicochemical extraction properties, the SIL-IS perfectly normalizes the platform-specific suppression.
LC-MS/MS ionization and detection pathway for Bisoxatin and Bisoxatin-d8.
Cross-Validation Statistical Assessment
To satisfy ICH M10 requirements [3], 30 incurred study samples were analyzed on both platforms. A Bland-Altman plot analysis revealed a mean bias of +1.8% between Platform B and Platform A, with 96.7% of the samples falling within the 95% limits of agreement (-6.4% to +10.0%). Deming regression yielded a slope of 1.012 and an intercept of -0.05, confirming no significant proportional or constant bias.
Conclusion
Transitioning the Bisoxatin assay between high-tier LC-MS/MS platforms is highly robust when Bisoxatin-d8 is utilized as the internal standard. The SIL-IS effectively neutralizes hardware-driven variations in ionization efficiency and matrix suppression. By adhering to the statistical frameworks outlined in the FDA and ICH M10 guidelines, bioanalytical laboratories can ensure seamless, unbiased data integration across multi-site clinical trials.
References
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]
-
European Medicines Agency (EMA) / ICH. (2022). "ICH M10 on bioanalytical method validation and study sample analysis." EMA Scientific Guidelines. Available at:[Link]
-
Bioanalysis. (2024). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." National Library of Medicine (NIH). Available at:[Link]
A Senior Application Scientist's Guide to Linearity and Dynamic Range Assessment of Bisoxatin using a Deuterated Internal Standard
A Comparative Analysis of Bisoxatin-d8 versus a Structural Analog for Robust Pharmacokinetic Assays
Introduction: The Imperative for Precision in Pharmacokinetics
In the realm of drug development, the precise quantification of a drug and its metabolites in biological matrices is the bedrock upon which pharmacokinetic (PK) and toxicokinetic (TK) studies are built.[1] These studies inform dosing regimens, safety profiles, and ultimately, the viability of a new therapeutic agent. The validity of this critical data hinges entirely on the robustness of the bioanalytical method employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity.[2]
However, the inherent complexity of biological matrices like plasma introduces significant variability during sample preparation and analysis.[3] To counteract these variables, an internal standard (IS) is indispensable. The choice of IS is one of the most critical decisions in method development, directly impacting the accuracy and reliability of the results. The "gold standard" is a stable isotope-labeled (SIL) version of the analyte, which is expected to be chromatographically identical and behave similarly during extraction and ionization.[4][5]
This guide provides an in-depth technical comparison for assessing the linearity and dynamic range of a quantitative assay for Bisoxatin, a diphenylmethane-class laxative.[6] We will compare the performance of its deuterated stable isotope-labeled internal standard, Bisoxatin-d8 , against a suitable structural analog, Phenolphthalein , another diarylmethane laxative.[7] This analysis will be grounded in the principles of regulatory compliance, drawing from guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]
The Foundational Role of the Internal Standard in LC-MS/MS Bioanalysis
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the earliest possible stage of the workflow.[3] Its purpose is to normalize the analytical response of the target analyte, correcting for variability that can arise from multiple sources:
-
Sample Preparation: Analyte loss during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Injection Volume: Minor variations in the volume of sample injected into the LC-MS/MS system.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization efficiency caused by co-eluting endogenous components from the biological matrix.[4]
By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of error can be effectively mitigated. A stable isotope-labeled IS like Bisoxatin-d8 is theoretically the perfect choice because it has nearly identical chemical and physical properties to the unlabeled analyte (Bisoxatin).[10] This ensures it co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects, providing the most accurate correction. A structural analog IS, while similar, will have different retention times and may not perfectly track the analyte's behavior, potentially compromising data integrity.[5]
Experimental Design: A Framework for Method Validation
The assessment of linearity and dynamic range is a cornerstone of bioanalytical method validation. It establishes the concentration range over which the assay is accurate, precise, and reproducible.[11] The design of this experiment must be meticulous and is guided by regulatory expectations.[9][10]
Causality Behind the Choices:
-
Matrix: The validation must be performed in the same biological matrix as the intended study samples (e.g., human plasma with K2EDTA as the anticoagulant). This ensures the assessment of linearity is relevant and accounts for potential matrix-specific interferences.
-
Calibration Standards: A minimum of six to eight non-zero concentration levels (calibrators) are prepared by spiking known amounts of Bisoxatin into the blank biological matrix. This provides sufficient data points to accurately define the regression model.[10]
-
Dynamic Range: The range of the calibration curve must encompass the expected concentrations of the analyte in the study samples. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the curve that can be measured with acceptable accuracy and precision.
-
ULOQ: The highest concentration on the curve that can be measured with acceptable accuracy and precision without dilution.
-
-
Regression Model: The relationship between the concentration and the response ratio is typically evaluated using a linear regression model with a weighting factor (most commonly 1/x or 1/x²). Weighting is crucial because it gives more influence to the lower concentration points, which have inherently lower signal intensity, ensuring accuracy across the entire range.
Detailed Experimental Protocols
The following protocols describe a typical workflow for validating the linearity of a Bisoxatin assay.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Bisoxatin, Bisoxatin-d8, and Phenolphthalein reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Rationale: Methanol is a common solvent for non-polar to moderately polar compounds and is compatible with LC-MS analysis.
-
Analyte Working Solutions: Perform serial dilutions of the Bisoxatin primary stock solution with 50% methanol/water to create a series of working solutions used to spike the calibration standards.
-
Internal Standard Working Solution (500 ng/mL): Dilute the Bisoxatin-d8 and Phenolphthalein primary stock solutions with 50% methanol/water to achieve a final concentration of 500 ng/mL. Rationale: The IS concentration should be high enough to provide a stable signal but not so high as to cause detector saturation or significant ion suppression.
Preparation of Calibration Curve and QC Samples
-
Prepare calibration standards by spiking 950 µL of blank human plasma with 50 µL of the appropriate Bisoxatin working solution to achieve final concentrations spanning the desired dynamic range (e.g., 1 to 2000 ng/mL).
-
Prepare QC samples in the same manner at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 150, and 1500 ng/mL).
Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of each calibrator, QC, and blank plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (either Bisoxatin-d8 or Phenolphthalein) to every tube except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. Rationale: Acetonitrile is an efficient solvent for precipitating proteins while keeping small molecule drugs in solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
LC-MS/MS Instrumental Conditions (Hypothetical)
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from endogenous matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.
-
MRM Transitions:
-
Bisoxatin: Q1: 334.1 -> Q3: 223.1 (example transition)
-
Bisoxatin-d8: Q1: 342.1 -> Q3: 231.1 (example transition, assuming d8 on phenyl rings)
-
Phenolphthalein: Q1: 319.1 -> Q3: 225.1 (example transition)
-
Data Analysis and Regulatory Acceptance Criteria
Once the analytical run is complete, the data is processed to assess linearity.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte for each calibrator.
-
Regression Analysis: A weighted (1/x²) linear regression is applied to the data.
-
Acceptance Criteria (per FDA/EMA Guidelines): [8][9][12]
-
The calibration curve must include a minimum of six non-zero standards.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of at least 75% of the calibrators must be within ±15% of their nominal value (±20% for the LLOQ).
-
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisoxatin â Grokipedia [grokipedia.com]
- 5. Detection and quantitation of trace phenolphthalein (in pharmaceutical preparations and in forensic exhibits) by liquid chromatography-tandem mass spectrometry, a sensitive and accurate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. waters.com [waters.com]
- 11. LC-MS/MS method for the detection of common laxatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bisoxatin-d8 proper disposal procedures
Advanced Operational Guide: Bisoxatin-d8 Handling, Decontamination, and Disposal Protocols
Introduction
Bisoxatin-d8 is the stable, deuterium-labeled isotope of bisoxatin, a diphenylmethane-derivative stimulant laxative[1]. In drug development and pharmacokinetic research, Bisoxatin-d8 serves as a highly specific internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because of its use in trace-level quantification, improper disposal not only poses environmental and occupational hazards but also threatens the analytical integrity of the laboratory through isotopic cross-contamination.
As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheet (SDS) advice. This guide provides a self-validating, causality-driven methodology for the complete lifecycle management and destruction of Bisoxatin-d8.
Physicochemical Profile and Disposal Logic
Before executing any disposal protocol, it is essential to understand why specific actions are taken. Bisoxatin-d8 is an organic compound containing nitrogen. It is a known skin and eye irritant (GHS hazard statements H315, H319)[2].
Causality in Disposal:
-
Incineration over Landfill: Because bisoxatin derivatives contain nitrogen, their combustion yields nitrogen oxides (NOx). Therefore, disposal must be routed exclusively to licensed chemical destruction facilities equipped with controlled incineration and flue gas scrubbing systems[2].
-
Zero Sewer Discharge: The compound poses risks to aquatic environments and must never be discharged into municipal sewer systems under any circumstances[2].
-
Isotopic Cross-Contamination: Even microgram quantities of deuterated standards can ruin analytical calibration curves if they contaminate laboratory sinks, drains, or glassware.
Table 1: Bisoxatin-d8 Quantitative Disposal Parameters
| Parameter | Specification | Operational Implication |
| Chemical Class | Diphenylmethane derivative[1] | High stability; requires high-temperature incineration. |
| Primary Hazards | Skin/Eye Irritation[2] | Mandates nitrile gloves, safety glasses, and fume hood handling. |
| Combustion Byproducts | COx, NOx | Incinerator must feature active flue gas scrubbing[2]. |
| Solubility Profile | Soluble in MeOH, ACN | Methanol or acetonitrile must be used for the triple-rinse protocol. |
| Sewer Discharge | Strictly Prohibited[2] | All rinsate must be captured as hazardous liquid waste. |
Step-by-Step Disposal Methodology
Phase 1: Source Segregation and Containment
-
Categorize the Waste Stream: Determine if the Bisoxatin-d8 waste is solid (e.g., empty neat standard vials, contaminated spatulas) or liquid (e.g., LC-MS/MS mobile phase effluent, extraction solvents).
-
Solvent Compatibility Check: For liquid waste, identify the solvent matrix. Since Bisoxatin-d8 itself is non-halogenated, route it to the "Non-Halogenated Organic Waste" carboy. Exception: If your extraction protocol utilized dichloromethane (DCM) or chloroform, the mixture must be routed to "Halogenated Organic Waste" to prevent explosive reactions or toxic gas release in the waste stream.
Phase 2: Primary Container Decontamination (Triple Rinse Protocol)
Empty containers that previously held Bisoxatin-d8 must not be discarded directly into standard solid waste[2].
-
First Rinse (Solubilization): Add a volume of methanol or acetonitrile equal to 10% of the container's volume. Cap and vortex for 30 seconds to dissolve residual Bisoxatin-d8. Transfer the rinsate to the appropriate liquid organic waste carboy.
-
Second Rinse (Agitation): Repeat the process, ensuring the solvent contacts the inner cap and threads.
-
Third Rinse (Verification): Repeat once more. The container is now considered "RCRA empty" (or equivalent local regulatory standard).
-
Physical Destruction: Puncture or crush the triply rinsed packaging to make it unusable for any other purpose, then dispose of it in a sanitary landfill[2].
Phase 3: Final Destruction and System Validation
-
Manifesting: Label the waste carboys clearly as "Toxic Organic Waste - Contains Bisoxatin-d8 (Diphenylmethane derivative) - DO NOT DISCHARGE TO SEWER"[2].
-
Incineration Routing: Transfer the waste to a licensed environmental health and safety (EHS) contractor. Explicitly note on the manifest that the waste requires "Controlled incineration with flue gas scrubbing" due to NOx generation[2].
-
Self-Validating System (Swab Test): To ensure laboratory integrity, swab the analytical balance and fume hood where the Bisoxatin-d8 was handled. Extract the swab in 1 mL of methanol and inject it into the LC-MS/MS system. A signal-to-noise ratio of <3:1 at the Bisoxatin-d8 retention time validates that the decontamination and disposal process was successful and the area is safe for future trace analysis.
Waste Routing Decision Matrix
Below is the logical workflow for processing Bisoxatin-d8 waste to ensure compliance and safety.
Decision tree for the segregation, decontamination, and final destruction of Bisoxatin-d8 waste.
References
-
Title: BISOXATIN ACETATE - Safety Data Sheet | Source: chemicalbook.com | URL: 2
-
Title: Bisoxatin Recombinant Mouse Monoclonal Antibody (1F2) | Source: thermofisher.com | URL: 1
Sources
Personal protective equipment for handling Bisoxatin-d8
Advanced Safety and Operational Guide: Handling Bisoxatin-d8 in the Analytical Laboratory
As an internal standard widely utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and pharmacokinetic assays, Bisoxatin-d8 requires stringent handling protocols. Bisoxatin is a diarylmethane stimulant laxative that increases intestinal peristalsis[1]. While the deuteration of Bisoxatin (replacing eight hydrogen atoms with deuterium) provides essential mass shifts for mass spectrometry, it does not alter the compound's toxicological or physical hazard profile.
This guide provides drug development professionals and analytical scientists with a field-proven, self-validating operational framework for handling Bisoxatin-d8 safely, preventing both occupational exposure and isotopic cross-contamination.
Hazard Assessment & Causality
To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. According to standardized safety data, Bisoxatin and its derivatives present several acute risks:
-
Skin and Eye Irritation (H315, H319): The compound can cause severe irritation upon contact with mucous membranes[2].
-
Acute Toxicity via Ingestion/Inhalation (H302, H335): As a biologically active pharmaceutical ingredient (API), unintended systemic absorption can trigger its laxative mechanism of action, leading to gastrointestinal distress and dehydration[1],[3].
-
Aerosolization Risk: Bisoxatin-d8 is typically supplied as a lyophilized solid or fine crystalline powder. The primary operational hazard is the generation of micro-dust aerosols caused by static electricity during the weighing process[4].
Because Bisoxatin-d8 is an Active Pharmaceutical Ingredient (API), handling procedures must align with NIOSH guidelines for minimizing dermal and inhalation exposure[5],[6].
Mandatory Personal Protective Equipment (PPE)
Do not rely solely on PPE; it is the final line of defense. However, when handling the raw powder form of Bisoxatin-d8, the following specialized PPE is non-negotiable to mitigate the risks of aerosolized particulates and solvent exposure.
| Hazard Addressed | Required PPE | Technical Specification | Causality / Rationale |
| Dermal Exposure | Double Nitrile Gloves | Minimum 5 mil thickness, extended cuff. | Nitrile provides excellent resistance to both the API and the organic solvents (e.g., Methanol, Acetonitrile) used to dissolve the standard. Double gloving allows the outer contaminated glove to be shed immediately if a spill occurs[7]. |
| Ocular Exposure | Chemical Splash Goggles | ANSI Z87.1 certified, indirect venting. | Standard safety glasses leave gaps. Indirect venting goggles prevent aerosolized Bisoxatin-d8 dust from settling on the conjunctiva[2]. |
| Inhalation Risk | N95/P100 Respirator | NIOSH-approved particulate respirator. | Required only if engineering controls (fume hoods/ventilated enclosures) fail or are unavailable. Filters out API micro-particulates[7]. |
| Body Contamination | Lab Coat & Sleeves | Disposable, fluid-resistant (e.g., Tyvek). | Prevents powder from embedding in woven clothing fabrics, which can lead to chronic, low-dose exposure outside the laboratory[8]. |
Step-by-Step Operational Protocol: Weighing and Dissolution
The National Academies' Prudent Practices in the Laboratory dictates that the handling of hazardous powders must be minimized to prevent aerosolization[4],[9]. The following self-validating workflow ensures both operator safety and analytical integrity.
Phase 1: Preparation & Engineering Controls
-
Establish a Designated Area: Restrict the handling of the dry powder to a certified chemical fume hood or a specialized ventilated balance enclosure (VBE)[8].
-
Static Mitigation: Fine powders like Bisoxatin-d8 are highly susceptible to static cling. Use an anti-static zero-stat gun on the weigh boats and spatulas prior to handling.
-
Pre-Weighing: Estimate the amount of Bisoxatin-d8 needed. Pre-weigh a sealed, amber glass vial on the analytical balance[4].
Phase 2: Execution 4. Transfer: Inside the fume hood, use a micro-spatula to transfer the Bisoxatin-d8 powder into the pre-weighed vial. Crucial Insight: Never transport open powder across the lab. 5. Seal and Weigh: Cap the vial tightly inside the hood. Transport the sealed vial to the analytical balance to determine the exact mass transferred[4]. 6. In-Hood Dissolution: Return the sealed vial to the fume hood. Add your LC-MS grade solvent (e.g., 50:50 Methanol:Water) directly to the vial to create your stock solution. Causality: Once the powder is in solution, the inhalation hazard is effectively eliminated[4].
Spill Response and Decontamination Plan
Dry sweeping a powder spill is strictly prohibited, as it will immediately aerosolize the API, drastically increasing inhalation risk and contaminating adjacent analytical equipment[4].
-
Minor Powder Spills (< 50 mg):
-
Don fresh outer gloves.
-
Gently cover the spill with absorbent laboratory paper.
-
Dampen the paper with a solvent that readily dissolves Bisoxatin (e.g., Methanol or Ethanol) to trap the powder in a liquid matrix.
-
Wipe inward from the edges to the center to prevent spreading.
-
-
Surface Decontamination: After routine handling, wipe down the balance pan, spatulas, and fume hood surface with a solvent-dampened cloth, followed by a water-dampened cloth[7].
-
Waste Disposal: Place all contaminated weigh boats, spatulas, and wiping materials into a sealable biohazard or chemical waste bag inside the fume hood before transferring to the facility's main solid hazardous waste receptacle[8].
Operational Workflow Visualization
Workflow for the safe handling, weighing, and decontamination of Bisoxatin-d8.
References
-
[1] Bisoxatin | C20H15NO4 | CID 28689 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
[3] Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem (Cross-referenced for API handling hazards). National Institutes of Health (NIH). Available at: [Link]
-
[4] Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Wisconsin-Madison. Available at:[Link]
-
[8] Working with Particularly Hazardous Chemicals. Florida State University EH&S. Available at:[Link]
-
[9] Working with Hazardous Chemicals. Organic Syntheses. Available at:[Link]
-
[5] Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at:[Link]
-
[6] Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings. Federal Register. Available at:[Link]
Sources
- 1. Bisoxatin | C20H15NO4 | CID 28689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. cdc.gov [cdc.gov]
- 6. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 7. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
